Bis(4-Methoxyphenyl)methanone-d8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
bis(2,3,5,6-tetradeuterio-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
RFVHVYKVRGKLNK-UWAUJQNOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])OC)[2H])[2H])[2H])[2H])OC)[2H] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Bis(4-Methoxyphenyl)methanone-d8 (CAS: 350818-55-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(4-Methoxyphenyl)methanone-d8, a deuterated isotropic analogue of Bis(4-Methoxyphenyl)methanone. This document is intended for researchers, scientists, and professionals in drug development who utilize internal standards for quantitative analysis.
Introduction
This compound is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone.[1][2][3] Its primary application lies in its use as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The incorporation of eight deuterium (B1214612) atoms on the phenyl rings provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte while maintaining very similar chemical and physical properties. This makes it an ideal tool for correcting for variations during sample preparation and analysis, thereby increasing the accuracy and precision of quantitative measurements.[1][2][3]
Physicochemical Properties
Quantitative data for this compound and its non-deuterated analogue are summarized in the table below for easy comparison. Data for the deuterated compound are limited and some values are theoretical or based on the non-deuterated analogue.
| Property | This compound | Bis(4-Methoxyphenyl)methanone |
| CAS Number | 350818-55-2 | 90-96-0 |
| Molecular Formula | C₁₅H₆D₈O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 250.32 g/mol [1] | 242.27 g/mol |
| Appearance | White to off-white solid | White to yellowish crystalline powder |
| Melting Point | No data available | 144-148 °C |
| Boiling Point | No data available | 399.7 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like DMSO and Methanol | Soluble in acetone, ether, and hot alcohol |
Experimental Protocols
Synthesis of this compound
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis(4-Methoxyphenyl)methanone in a suitable inert solvent.
-
Deuteration: Cool the solution in an ice bath and slowly add deuterated sulfuric acid (D₂SO₄). The reaction mixture is then stirred at a controlled temperature for a specific duration to allow for the electrophilic substitution of hydrogen with deuterium on the aromatic rings. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction is carefully quenched by pouring it onto D₂O-ice.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is subsequently dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel to yield pure this compound.
Use as an Internal Standard in LC-MS
This compound is an excellent internal standard for the quantification of its non-deuterated analogue in various matrices.
LC-MS Workflow for Quantification:
Caption: General workflow for using an internal standard in LC-MS analysis.
Detailed Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of Bis(4-Methoxyphenyl)methanone (analyte) and this compound (internal standard, IS) of known concentrations in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the IS.
-
Sample Preparation: To the unknown samples, add the same fixed concentration of the IS as in the calibration standards.
-
Extraction: Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and IS from the sample matrix.
-
LC-MS Analysis: Analyze the prepared calibration standards and samples by LC-MS. A reversed-phase C18 column is typically suitable for separation. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The MRM transitions would be specific for the analyte and the IS.
-
Quantification: Integrate the peak areas of the analyte and the IS. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from their peak area ratios using the calibration curve.
Spectral Data (Theoretical)
As experimental spectra for this compound are not widely available, the following are predicted spectral characteristics based on the structure and data from the non-deuterated analogue.
¹H NMR Spectrum
Due to the deuteration of all eight positions on the phenyl rings, the ¹H NMR spectrum of pure this compound is expected to show only a singlet for the six protons of the two methoxy (B1213986) groups. The aromatic signals observed in the non-deuterated compound would be absent.
¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to be similar to the non-deuterated compound, with the key difference being that the signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have a lower intensity.
Mass Spectrum
In a mass spectrum, this compound will show a molecular ion peak ([M]⁺) at m/z 250.3, which is 8 mass units higher than the non-deuterated analogue (m/z 242.3). This mass difference is the basis for its use as an internal standard in mass spectrometry.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable tool for analytical chemists, particularly in the field of drug development and metabolism studies. Its properties as a stable, isotopically labeled internal standard enable highly accurate and precise quantification of its non-deuterated counterpart by various analytical techniques. This guide provides a foundational understanding of its properties, synthesis, and application to aid researchers in its effective utilization.
References
A Technical Guide to Bis(4-Methoxyphenyl)methanone-d8 for Quantitative Analysis
This technical guide provides an in-depth overview of Bis(4-Methoxyphenyl)methanone-d8, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, experimental protocols for its use, and the logical workflow for quantitative analysis.
Core Compound Data
This compound is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone. The incorporation of deuterium (B1214612) atoms results in a stable, heavier isotope of the parent compound, making it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and analysis, thus effectively compensating for variations.
The key quantitative data for this compound and its non-deuterated analog are summarized in the table below.
| Property | This compound | Bis(4-Methoxyphenyl)methanone |
| Molecular Formula | C₁₅H₆D₈O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 250.32 g/mol | 242.27 g/mol |
| CAS Number | 350818-55-2 | 90-96-0 |
Application in Quantitative Analysis
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, particularly for bioanalytical methods.[3] Their use is highly recommended by regulatory agencies for method validation. The key advantage of using a deuterated standard like this compound is its ability to co-elute with the analyte of interest, experiencing similar ionization effects and compensating for variations in sample preparation, injection volume, and instrument response. This leads to enhanced accuracy, precision, and robustness of the analytical method.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of Bis(4-Methoxyphenyl)methanone in a biological matrix (e.g., human plasma) using this compound as an internal standard via LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Bis(4-Methoxyphenyl)methanone and this compound. Dissolve each in 1 mL of a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions for the analyte by performing serial dilutions of the stock solution. These will be used to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration will be kept constant across all samples, including calibrators and quality controls.
Sample Preparation (Protein Precipitation)
This protocol is a common and efficient method for removing proteins from plasma samples.
-
Aliquoting: In a microcentrifuge tube, add 10 µL of the internal standard spiking solution to 100 µL of each sample (calibrator, quality control, or unknown).
-
Vortexing: Briefly vortex the mixture to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vigorously vortex each tube for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for subsequent LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general starting parameters that should be optimized for the specific instrument and analyte.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient elution should be developed to ensure the separation of the analyte from potential matrix interferences and its co-elution with the internal standard.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
-
SRM Transitions: The specific precursor-to-product ion transitions for both Bis(4-Methoxyphenyl)methanone and this compound must be determined and optimized.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the specified SRM transitions of the analyte and the internal standard.
-
Response Ratio Calculation: For each sample, calculate the ratio of the analyte's peak area to the internal standard's peak area.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis to fit the data.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the constructed calibration curve.
Visualized Workflows
The following diagrams illustrate the key processes in a quantitative analysis using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis.
Caption: Logic of data analysis and quantification.
References
- 1. Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Methoxybis((4-methoxyphenyl)methoxy)methylsilane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
Stability and Proper Storage of Bis(4-Methoxyphenyl)methanone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for the deuterated internal standard, Bis(4-Methoxyphenyl)methanone-d8. Ensuring the integrity of this compound is critical for accurate and reproducible results in quantitative analyses such as LC-MS/MS. This document outlines best practices for storage, handling, and stability testing.
Summary of Storage Conditions and Stability
This compound, like its non-deuterated counterpart, is a stable organic compound when stored under appropriate conditions. The primary concerns for maintaining its chemical and isotopic purity are exposure to moisture, light, and incompatible materials. While specific quantitative degradation kinetics for the d8 variant are not extensively published, the general principles for handling deuterated standards and related chemical compounds apply.
The following table summarizes the recommended storage and handling parameters based on material safety data sheets and best practices for deuterated compounds.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (for long-term storage of solid) | Minimizes chemical degradation and potential for deuterium-hydrogen (H/D) exchange.[1][2] |
| 2-8°C (for short-term storage or solutions) | Suitable for routine use, but long-term stability in solution should be verified.[1] | |
| Humidity | Store in a dry environment, preferably in a desiccator. | The compound is hygroscopic; moisture can lead to H/D exchange, compromising isotopic purity.[3] |
| Light | Protect from light; store in amber vials or in the dark. | Many organic compounds are light-sensitive and can undergo photodegradation.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and contamination from atmospheric moisture.[2][3] |
| Container | Tightly sealed, appropriate chemical-resistant containers. | Prevents contamination and exposure to atmospheric conditions.[3] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | To avoid chemical reactions that would degrade the compound. |
| Solvent for Solutions | High-purity aprotic solvents (e.g., acetonitrile, methanol). | Aprotic solvents minimize the risk of H/D exchange. Avoid acidic or basic aqueous solutions.[1] |
Experimental Protocols for Stability Assessment
To ensure the reliability of this compound as an internal standard, a comprehensive stability assessment should be performed. The following protocols are based on the principles outlined in the ICH Q1A guidelines for stability testing.[4][5][6]
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf life.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the solid compound in tightly sealed amber glass vials. For solution stability, prepare a stock solution in a high-purity aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Storage Conditions:
-
Long-Term: Store samples at the recommended long-term storage condition (-20°C ± 5°C).
-
Accelerated: Store samples at an elevated temperature (e.g., 40°C ± 2°C with 75% ± 5% relative humidity).
-
-
Testing Schedule:
-
Initial (Time Zero): Analyze a set of samples immediately after preparation to establish the baseline purity and concentration.
-
Long-Term: Test at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months).
-
Accelerated: Test at regular intervals (e.g., 1, 3, 6 months).
-
-
Analytical Method: Use a validated stability-indicating analytical method, such as LC-MS/MS, to assess the purity and concentration of this compound. The method must be able to separate the parent compound from any potential degradants.
-
Evaluation: At each time point, assess the samples for:
-
Appearance (visual inspection).
-
Purity (chromatographic purity by peak area percentage).
-
Concentration (for solutions, compared to a freshly prepared standard).
-
Formation of degradation products.
-
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[7][8][9]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a defined period.
-
Oxidation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., LC-MS/MS).
-
Evaluation:
-
Determine the percentage of degradation.
-
Identify and characterize any significant degradation products.
-
Ensure mass balance is maintained.
-
Visualization of Workflows
Proper Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound to maintain its integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
- 9. biopharminternational.com [biopharminternational.com]
Bis(4-Methoxyphenyl)methanone-d8 safety data sheet information
An In-depth Technical Guide on the Safety of Bis(4-Methoxyphenyl)methanone-d8
This guide provides a comprehensive overview of the safety information for this compound, compiled from available Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who may handle this substance.
Substance Identification
This compound is the deuterium-labeled version of Bis(4-Methoxyphenyl)methanone. While specific safety data for the deuterated compound is limited, the information for the non-deuterated parent compound, 4,4'-Dimethoxybenzophenone, serves as a primary reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4,4'-Dimethoxybenzophenone-d8 |
| CAS Number | 109333-35-9 |
| Molecular Formula | C₁₅H₆D₈O₃ |
Hazard Identification
The compound is classified as hazardous. The primary hazards are related to ingestion and skin contact.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[1] |
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust.
-
Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. If in eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of the non-deuterated form, 4,4'-Dimethoxybenzophenone.
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Off-white to light yellow solid/powder | |
| Odor | Odorless | |
| Melting Point | 141-143 °C | [3] |
| Flash Point | > 112 °C (> 233.6 °F) | |
| Molecular Weight | 242.27 g/mol (non-deuterated) | [1][3] |
| Solubility | No data available | |
| Autoignition Temperature | No information available |
First-Aid Measures
In case of exposure, follow these first-aid measures.
Caption: First-aid procedures for different exposure routes.
Fire-Fighting Measures
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or foam. Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide. Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.
Caption: Workflow for responding to an accidental release.
Handling and Storage
Handling:
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.
-
Avoid ingestion and inhalation.
-
Avoid the formation of dust.
Storage:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.
Exposure Controls and Personal Protection
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.
-
Eyewash stations and safety showers should be close to the workstation location.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[3]
Experimental Protocols and Signaling Pathways
Safety Data Sheets are regulatory documents designed to provide guidance on the safe handling of a substance. They do not contain detailed experimental protocols or information on biological signaling pathways. This type of information would be found in peer-reviewed scientific literature. The primary purpose of an SDS is to communicate the hazards of a chemical and to advise on safety precautions.
References
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Bis(4-Methoxyphenyl)methanone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bis(4-Methoxyphenyl)methanone-d8. Due to the limited availability of published experimental spectra for the deuterated compound, this guide leverages data from its non-deuterated analogue, Bis(4-Methoxyphenyl)methanone, to predict and interpret the spectroscopic features of the d8 variant. Such deuterated compounds are frequently utilized as internal standards in quantitative analyses by NMR or mass spectrometry.[1]
Chemical Structure
This compound
-
Molecular Formula: C₁₅H₆D₈O₃
-
Molecular Weight: 250.32 g/mol
-
CAS Number: 350818-55-2[1]
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and MS data for this compound, alongside the experimental data for the non-deuterated Bis(4-Methoxyphenyl)methanone for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Bis(4-Methoxyphenyl)methanone
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~3.89 | s (singlet) | 6H | -OCH₃ |
| Bis(4-Methoxyphenyl)methanone[2] | 7.78 | d (doublet) | 4H | Aromatic (ortho to C=O) |
| 6.97 | d (doublet) | 4H | Aromatic (meta to C=O) | |
| 3.89 | s (singlet) | 6H | -OCH₃ |
Interpretation: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (at 7.78 and 6.97 ppm) are expected to be absent due to the substitution of hydrogen with deuterium (B1214612). The only observable signal would be a singlet at approximately 3.89 ppm, corresponding to the six protons of the two methoxy (B1213986) groups.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Bis(4-Methoxyphenyl)methanone
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~194.6 | C=O (Ketone) |
| ~162.9 | Aromatic (para to C=O) | |
| ~132.3 | Aromatic (ortho to C=O) | |
| ~130.8 | Aromatic (ipso to C=O) | |
| ~113.5 | Aromatic (meta to C=O) | |
| ~55.5 | -OCH₃ | |
| Bis(4-Methoxyphenyl)methanone[2] | 194.6 | C=O (Ketone) |
| 162.89 | Aromatic (para to C=O) | |
| 132.3 | Aromatic (ortho to C=O) | |
| 130.78 | Aromatic (ipso to C=O) | |
| 113.5 | Aromatic (meta to C=O) | |
| 55.5 | -OCH₃ |
Interpretation: The ¹³C NMR spectrum of this compound is predicted to be very similar to that of its non-deuterated counterpart. The chemical shifts of the carbon atoms are not significantly affected by the presence of deuterium. However, the signals for the deuterated aromatic carbons may exhibit a lower intensity and could be split into multiplets due to C-D coupling, depending on the spectrometer's resolution and settings.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound and Experimental Data for Bis(4-Methoxyphenyl)methanone
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Predicted/Observed) |
| This compound | 250.3 | 142 (d₇-methoxybenzoyl cation), 108 (d₄-methoxyphenyl cation) |
| Bis(4-Methoxyphenyl)methanone[2] | 242.1 | 135 (methoxybenzoyl cation), 107 (methoxyphenyl cation), 77 (phenyl cation) |
Interpretation: The molecular ion peak for this compound is expected at m/z 250.3, which is 8 mass units higher than the non-deuterated analogue (m/z 242.1), corresponding to the eight deuterium atoms. The fragmentation pattern is also predicted to shift accordingly, with the major fragments being the deuterated methoxybenzoyl cation (m/z 142) and the deuterated methoxyphenyl cation (m/z 108).
Experimental Protocols
NMR Spectroscopy
A sample of this compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts would be referenced to the residual solvent peak.
-
¹³C NMR: A proton-decoupled pulse sequence would be used to obtain a spectrum with singlets for each unique carbon atom. A sufficient relaxation delay would be employed to ensure accurate integration, if necessary.
Mass Spectrometry
Mass spectral analysis would be performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
GC-MS: The sample would be introduced into the GC, where it would be vaporized and separated on a capillary column. The separated components would then be introduced into the mass spectrometer for ionization (typically by electron impact) and detection.
-
LC-MS: The sample would be dissolved in a suitable solvent and injected into the LC system for separation on a column. The eluent would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the predicted fragmentation pathway in the mass spectrum of this compound.
References
The Indispensable Role of Deuterium-Labeled Internal Standards in Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within pharmaceutical research and development, the demand for precise and accurate quantification of chemical entities is paramount. This in-depth technical guide explores the fundamental principles, practical applications, and critical considerations of using deuterium-labeled compounds as internal standards. For professionals engaged in drug discovery, development, and clinical research, a comprehensive understanding of these tools is not merely advantageous but essential for generating robust, reliable, and defensible data.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry. Among these, deuterium-labeled compounds are a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[1] This subtle yet significant modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to detection, thereby correcting for a multitude of potential errors.[1][2]
Core Principles and Advantages
The foundational principle behind employing a deuterium-labeled internal standard (IS) is its ability to co-elute with the target analyte and exhibit nearly identical behavior during ionization and chromatographic separation.[3] By introducing a known concentration of the deuterated IS into a sample at an early stage, it experiences the same analytical variations as the native analyte.[1][4] This intrinsic similarity allows for the normalization of experimental variability, ensuring that the measured signal accurately reflects the true analyte concentration, unaffected by the complexity of the sample matrix.[3][5]
The primary advantages of using deuterium-labeled internal standards include:
-
Enhanced Quantitative Accuracy: Deuterated analogs typically co-elute with the analytes, which minimizes signal distortion and provides a reliable internal calibration.[1][3]
-
Improved Precision and Reproducibility: By compensating for variations in sample preparation, injection volume, and instrument response, these standards significantly enhance the precision and reproducibility of analytical methods.[3][6]
-
Correction for Matrix Effects: Deuterium labeling is highly effective in mitigating signal suppression or enhancement caused by interfering compounds in the sample matrix.[3][5][7]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA in bioanalytical method validation guidelines.[2]
Data Presentation: The Impact of Deuterium-Labeled Internal Standards on Analytical Performance
The use of a stable isotope-labeled internal standard, such as a deuterated compound, can significantly improve the accuracy and precision of an analytical method. The following tables summarize hypothetical yet representative quantitative data illustrating the impact of employing a deuterium-labeled internal standard compared to an analysis without one.
| Validation Parameter | Concentration Level | Without Internal Standard (% Recovery) | With Deuterium-Labeled Internal Standard (% Recovery) |
| Accuracy | 80% | 95.2 | 99.5 |
| 100% | 104.5 | 100.2 | |
| 120% | 96.8 | 99.8 | |
| Average | 98.8 | 99.8 |
Table 1: Comparison of Accuracy with and without a Deuterium-Labeled Internal Standard. This table demonstrates that the use of a deuterated internal standard leads to recovery values closer to 100%, indicating a more accurate measurement of the analyte concentration.[6]
| Validation Parameter | Concentration Level | Without Internal Standard (% RSD) | With Deuterium-Labeled Internal Standard (% RSD) |
| Precision (Repeatability) | 80% | 2.5 | 0.8 |
| 100% | 1.9 | 0.5 | |
| 120% | 2.2 | 0.7 | |
| Average | 2.2 | 0.7 |
Table 2: Comparison of Precision (Repeatability) with and without a Deuterium-Labeled Internal Standard. This table highlights the significant improvement in precision, as evidenced by the lower relative standard deviation (% RSD), when a deuterated internal standard is utilized.[6]
| Validation Parameter | Condition | Without Internal Standard (% RSD) | With Deuterium-Labeled Internal Standard (% RSD) |
| Precision (Intermediate Precision) | Different Day | 3.1 | 1.0 |
| Different Analyst | 2.8 | 1.2 | |
| Average | 3.0 | 1.1 |
Table 3: Comparison of Intermediate Precision with and without a Deuterium-Labeled Internal Standard. This table shows that a deuterated internal standard helps to maintain precision across different days and analysts, demonstrating the robustness of the method.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods using deuterium-labeled internal standards.
Synthesis of Deuterium-Labeled Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.[8][9]
1. Hydrogen/Deuterium Exchange: This method involves the replacement of existing hydrogen atoms with deuterium.[9] It can be catalyzed by acids, bases, or metals in the presence of a deuterated solvent.[8] For example, H/D exchange via keto-enol tautomerism can introduce deuterium at the alpha position to a carbonyl group.[8]
-
Protocol for Microwave-Assisted H/D Exchange:
-
Dissolve the analyte in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).
-
Add a catalyst, such as a palladium-based catalyst, if necessary.[9]
-
Seal the reaction vessel and place it in a laboratory microwave reactor.
-
Irradiate the mixture at a controlled temperature and for a specified time to achieve the desired level of deuteration.[9]
-
Purify the deuterated product using standard chromatographic techniques.
-
2. De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[9] This method provides greater control over the position and number of deuterium labels.[8]
-
General Protocol for De Novo Synthesis:
-
Design a synthetic route that incorporates deuterium at a stable, non-exchangeable position.
-
Utilize deuterated building blocks or reagents in the appropriate synthetic steps.
-
Follow standard organic synthesis procedures for reaction setup, monitoring, and workup.
-
Purify the final deuterated compound and confirm its identity and isotopic purity using techniques like NMR and mass spectrometry.
-
Quantitative Analysis using LC-MS/MS with a Deuterated Internal Standard
The following protocol outlines a general procedure for quantifying an analyte in a biological matrix using a deuterium-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Aliquot a known volume of the biological sample (e.g., plasma, urine) into a sample tube.
- Add a precise volume of the deuterium-labeled internal standard solution of a known concentration.[10]
- Perform sample extraction to remove interfering matrix components. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Evaporate the solvent from the extracted sample and reconstitute it in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
- Inject the reconstituted sample onto an appropriate HPLC or UHPLC column for chromatographic separation.
- Use a mass spectrometer, typically a triple quadrupole, operated in Multiple Reaction Monitoring (MRM) mode.[1]
- Monitor at least two MRM transitions (a quantifier and a qualifier) for both the analyte and the deuterium-labeled internal standard to ensure specificity.[1]
3. Data Processing and Quantification:
- Integrate the chromatographic peak areas for the quantifier ions of both the analyte and the internal standard.[6]
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for a series of calibration standards.[10]
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of deuterium-labeled internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
The Role of Bis(4-Methoxyphenyl)methanone-d8 as a Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methoxyphenyl)methanone-d8 is a deuterated stable isotope-labeled compound that serves as a critical tool in analytical chemistry. Its primary application is as a tracer, specifically as an internal standard, for quantitative analyses using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide delineates the mechanism of action of this compound as a tracer in an analytical context, providing detailed experimental protocols and data presentation to support its application in research and drug development. While the term "tracer" can imply the tracking of biological pathways, the predominant and well-documented use of this compound is to trace the analytical process, ensuring data accuracy and reliability.
Introduction: The Concept of Isotopic Tracers in Quantitative Analysis
In complex biological and environmental matrices, the accurate quantification of analytes can be challenging due to sample loss during preparation and variations in instrument response. Isotope dilution mass spectrometry (IDMS) is the gold standard for precise quantification, employing a stable isotope-labeled version of the analyte of interest as an internal standard.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are ideal for this purpose.[1] this compound, the deuterated analog of Bis(4-methoxyphenyl)methanone, serves this exact function.
Mechanism of Action as an Analytical Tracer
The core function of this compound as a tracer is to act as an internal standard that chemically mimics the non-deuterated analyte, Bis(4-methoxyphenyl)methanone, throughout the entire analytical workflow. Its mechanism can be broken down into the following key stages:
-
Sample Spiking: A known quantity of this compound is added to the sample at the earliest stage of preparation.
-
Co-extraction and Purification: The deuterated standard undergoes the same extraction, cleanup, and concentration steps as the native analyte. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Co-elution: In chromatographic techniques like LC or GC, the deuterated and non-deuterated compounds have nearly identical retention times due to their similar physicochemical properties.
-
Mass Spectrometric Differentiation: Despite their similar behavior, the mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference, which is conferred by the eight deuterium atoms.
-
Ratio-Based Quantification: The concentration of the native analyte is determined by comparing the ratio of its mass spectrometric signal to that of the known amount of the deuterated internal standard. This ratio corrects for any variability in the analytical process.
This mechanism ensures that the final calculated concentration of the analyte is highly accurate and precise, as it is independent of sample recovery rates and instrument signal fluctuations.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantification of Bis(4-methoxyphenyl)methanone or structurally related benzophenone (B1666685) compounds in various matrices. While Bis(4-methoxyphenyl)methanone itself is not a major pharmaceutical agent, benzophenones are a class of compounds with diverse applications, including as photoinitiators and in sunscreens. Furthermore, understanding the environmental fate and potential human exposure to such compounds is an area of active research.
In a drug development context, deuterated standards are crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, where precise measurement of a drug candidate or its metabolites in biological fluids is essential. While there is no specific evidence of Bis(4-methoxyphenyl)methanone being a drug candidate, the principles of using its deuterated form as a tracer are directly applicable to the development of other pharmaceuticals.
Experimental Protocol: Quantification of Bis(4-methoxyphenyl)methanone using LC-MS/MS with a Deuterated Internal Standard
This section provides a general methodology for the quantification of Bis(4-methoxyphenyl)methanone in a sample matrix (e.g., plasma, water) using this compound as an internal standard.
Materials and Reagents
| Reagent/Material | Specification |
| Bis(4-methoxyphenyl)methanone | Analytical standard grade (>98% purity) |
| This compound | Isotopic purity >98% |
| Acetonitrile (B52724) | HPLC or LC-MS grade |
| Methanol (B129727) | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Water | Deionized, 18 MΩ·cm |
| Solid Phase Extraction (SPE) Cartridges | Appropriate for the analyte and matrix |
Sample Preparation
-
Spiking: To 1 mL of the sample, add a known amount of this compound solution in methanol (e.g., 10 µL of a 1 µg/mL solution).
-
Protein Precipitation (for biological samples): Add 3 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Analysis
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bis(4-methoxyphenyl)methanone: [M+H]+ → fragment |
| This compound: [M+H]+ → fragment |
Note: Specific MRM (Multiple Reaction Monitoring) transitions need to be optimized for the specific instrument.
Data Presentation
Quantitative data from an LC-MS/MS analysis using an internal standard should be presented clearly.
Table 1: Representative Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 145,876 | 0.104 |
| 5 | 78,912 | 148,234 | 0.532 |
| 10 | 155,432 | 147,567 | 1.053 |
| 50 | 765,234 | 146,987 | 5.206 |
| 100 | 1,523,456 | 148,123 | 10.285 |
Visualizations
Logical Workflow for Tracer Application
Caption: Workflow for quantitative analysis using an internal standard.
Conceptual Diagram of the Tracer Mechanism
Caption: The tracer mimics the analyte through the analytical process.
Conclusion
This compound serves as a powerful tracer within the realm of analytical chemistry. Its mechanism of action is centered on its ability to perfectly mimic its non-deuterated counterpart through sample processing and analysis, thereby enabling highly accurate and precise quantification by isotope dilution mass spectrometry. While not a tracer of biological pathways in the traditional sense, its role is fundamental to generating reliable data in preclinical and clinical studies, as well as in environmental monitoring. The methodologies and principles outlined in this guide are broadly applicable to a wide range of quantitative bioanalytical challenges.
References
Methodological & Application
Application Notes and Protocols for the Use of Bis(4--Methoxyphenyl)methanone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bis(4-Methoxyphenyl)methanone-d8 as an internal standard in quantitative analytical methods, particularly in chromatography and mass spectrometry. The following protocols and data are intended to serve as a foundational resource for method development and validation.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled analogue of Bis(4-Methoxyphenyl)methanone. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound and structurally related benzophenone (B1666685) derivatives.[1][2]
The primary function of an internal standard is to correct for variations that can occur during sample preparation, extraction, and analysis.[3] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response can be used to accurately determine the analyte's concentration, thereby improving the precision and accuracy of the results. Deuterated standards are considered the "gold standard" as their physicochemical properties closely mimic the unlabeled analyte, ensuring they behave similarly throughout the analytical process.
Key Applications
This compound is suitable for use as an internal standard in a variety of applications, including:
-
Pharmacokinetic and Drug Metabolism Studies: To quantify the parent drug and its metabolites in biological matrices.
-
Bioanalytical Methods: For the determination of benzophenone-based compounds in plasma, urine, and tissue samples.
-
Food Safety and Quality Control: For the analysis of benzophenone derivatives that may migrate from food packaging materials.[3]
-
Environmental Analysis: For the quantification of benzophenone-related compounds in environmental samples.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in LC-MS/MS and GC-MS applications. These should be optimized based on the specific analyte, matrix, and instrumentation.
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of the internal standard.
Materials:
-
This compound
-
Analytical grade methanol (B129727) or acetonitrile (B52724)
-
Class A volumetric flasks and pipettes
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed compound in a 10 mL volumetric flask with methanol or acetonitrile.
-
Ensure complete dissolution by vortexing or sonicating.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solution (e.g., 1 µg/mL):
-
Perform serial dilutions of the primary stock solution to achieve the desired concentration for the working standard. For example, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.
-
The concentration of the working solution should be chosen to provide a response that is readily detectable and within the linear range of the instrument, and it should be appropriate for the expected concentration range of the analyte.
-
Sample Preparation: Extraction from a Biological Matrix (e.g., Plasma)
Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.
Materials:
-
Plasma samples, calibration standards, and quality control samples
-
This compound working standard solution
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Centrifuge
Protocol:
-
Pipette 100 µL of each plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add a precise volume (e.g., 10 µL) of the this compound working standard solution to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To separate and quantify the analyte and internal standard.
Typical LC Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 10 |
| 4.0 | 10 |
Typical MS/MS Parameters (Positive Ionization Mode):
| Parameter | Bis(4-Methoxyphenyl)methanone | This compound |
| Precursor Ion (m/z) | To be determined empirically | To be determined empirically |
| Product Ion (m/z) | To be determined empirically | To be determined empirically |
| Collision Energy (eV) | To be optimized | To be optimized |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
Data and Performance Characteristics
The following table summarizes representative performance data for methods using deuterated benzophenone internal standards. These values can be used as a benchmark during method development and validation.
| Parameter | Typical Performance | Source (Analogous Compound) |
| Linearity (r²) | > 0.995 | [3] |
| Limit of Detection (LOD) | 2 µg/kg | [3] |
| Limit of Quantification (LOQ) | 5-10 µg/kg | [3] |
| Recovery | 54.3% (at 0.25 ng/mL) | [4] |
| Precision (%CV) | < 15% | [4] |
| Accuracy (%Bias) | Within ±15% | General Bioanalytical Guidance |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for quantitative analysis using this compound.
Logical Relationship of Internal Standard Correction
Caption: How an internal standard corrects for analytical variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of bencynonate in human plasma using a deuterated internal standard by gas chromatography-mass spectrometry with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(4-Methoxyphenyl)methanone-d8 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxyphenyl)methanone-d8 is the deuterated form of 4,4'-dimethoxybenzophenone (B177193), a compound belonging to the benzophenone (B1666685) class of organic compounds. Benzophenones are widely used as UV filters in sunscreens, personal care products, and industrial applications to protect against UV radiation damage. Due to their widespread use, there is a growing need for sensitive and reliable analytical methods to quantify their presence in various matrices, including environmental, biological, and consumer products.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of benzophenones due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable and accurate quantification. This deuterated analog closely mimics the physicochemical properties of the target analyte, co-eluting chromatographically and exhibiting similar ionization behavior. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the precision and accuracy of the analysis.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of its non-deuterated counterpart and other structurally related benzophenone derivatives.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the analyte, it will experience the same losses during sample extraction, cleanup, and analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte signal to the internal standard signal, an accurate quantification of the analyte can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Application: Quantification of 4,4'-Dimethoxybenzophenone and Related UV Filters
This compound is an ideal internal standard for the quantification of 4,4'-dimethoxybenzophenone. Due to its structural similarity, it can also be a suitable internal standard for other benzophenone derivatives, particularly those with similar functional groups and retention times in reverse-phase chromatography.
Target Analytes:
-
4,4'-Dimethoxybenzophenone
-
Benzophenone-1 (BP-1)
-
Benzophenone-2 (BP-2)
-
Benzophenone-3 (BP-3)
-
Benzophenone-6 (BP-6)
-
Benzophenone-8 (BP-8)
-
4-Hydroxybenzophenone (4-OH-BP)
Experimental Protocols
Below are detailed protocols for the analysis of benzophenones in cosmetic products and human plasma, using this compound as an internal standard.
Protocol 1: Analysis of Benzophenones in Cosmetic Products
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 0.1 g of the cosmetic sample (e.g., sunscreen lotion, cream) into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample.
-
Extraction:
-
Add 5 mL of a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
-
Protein Precipitation (for emulsions/creams): If the sample matrix is complex, add 5 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 4000 rpm for 10 minutes to precipitate proteins and other excipients.
-
Cleanup (if necessary): For highly complex matrices, a solid-phase extraction (SPE) cleanup may be required. A C18 SPE cartridge can be used to remove interfering substances.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow for cosmetic products.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: The specific precursor and product ions for each analyte and the internal standard should be optimized by direct infusion. Representative transitions are provided in the data table below.
Protocol 2: Analysis of Benzophenones in Human Plasma
1. Sample Preparation
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add the this compound internal standard working solution.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. LC-MS/MS Conditions
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize for the specific matrix.
Quantitative Data
The following table summarizes representative quantitative data for the analysis of various benzophenones using LC-MS/MS with a deuterated internal standard. While this data is not specific to this compound, it provides a realistic expectation of the performance of such a method. The data is compiled from various studies on benzophenone analysis.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| 4,4'-Dimethoxybenzophenone | 243.1 | 135.1 | 1 - 500 | 0.2 | 0.5 |
| Benzophenone-1 (BP-1) | 215.0 | 137.1 | 0.5 - 200 | 0.1 | 0.3 |
| Benzophenone-3 (BP-3) | 229.1 | 151.1 | 1 - 1000 | 0.3 | 1.0 |
| Benzophenone-8 (BP-8) | 245.1 | 167.1 | 0.5 - 250 | 0.15 | 0.5 |
| This compound (IS) | 251.1 | 139.1 | N/A | N/A | N/A |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the matrix and instrumentation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of 4,4'-dimethoxybenzophenone and other structurally related benzophenone UV filters. The detailed protocols and representative quantitative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of these compounds in various matrices. The implementation of isotope dilution mass spectrometry with a suitable deuterated internal standard is essential for achieving the high accuracy and precision required in regulatory, clinical, and research settings.
References
Application Notes and Protocols for Quantitative Analysis Using Bis(4-Methoxyphenyl)methanone-d8 as an Internal Standard
Introduction
Bis(4-Methoxyphenyl)methanone-d8 is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone. Deuterated compounds are ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The addition of a known quantity of an internal standard to a sample allows for the accurate quantification of an analyte by correcting for variations in sample preparation and instrument response. This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of its non-deuterated counterpart, Bis(4-Methoxyphenyl)methanone, in a biological matrix.
Target Audience
These application notes are intended for researchers, scientists, and drug development professionals with experience in analytical chemistry, particularly chromatographic and mass spectrometric techniques.
Experimental Protocol: Quantitative Analysis of Bis(4-Methoxyphenyl)methanone in Human Plasma by LC-MS/MS
This protocol details a method for the quantification of Bis(4-Methoxyphenyl)methanone in human plasma using this compound as an internal standard. This method is adapted from established procedures for the analysis of benzophenone (B1666685) derivatives in biological fluids.[3]
1. Materials and Reagents
-
Bis(4-Methoxyphenyl)methanone (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate
-
Ultrapure water
-
Human plasma (from a certified vendor)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Bis(4-Methoxyphenyl)methanone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Bis(4-Methoxyphenyl)methanone primary stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the analyte.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate
-
Mobile Phase B: 0.1% Formic acid in methanol[3]
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bis(4-Methoxyphenyl)methanone: Precursor Ion > Product Ion (To be determined by infusion)
-
This compound: Precursor Ion > Product Ion (To be determined by infusion)
-
-
Collision Energy: To be optimized for each transition
-
Data Presentation
Table 1: Quantitative Analysis of Bis(4-Methoxyphenyl)methanone in Human Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Blank | 0 | 152345 | 0.00 | Below LLOQ |
| LLOQ | 1587 | 151987 | 0.01 | 0.1 |
| QC Low | 7890 | 153012 | 0.05 | 0.5 |
| QC Mid | 76543 | 152543 | 0.50 | 5.0 |
| QC High | 754321 | 151876 | 4.97 | 50.0 |
| Sample 1 | 12345 | 152123 | 0.08 | 0.8 |
| Sample 2 | 45678 | 153210 | 0.30 | 3.0 |
| Sample 3 | 98765 | 151998 | 0.65 | 6.5 |
LLOQ: Lower Limit of Quantification IS: Internal Standard
Mandatory Visualization
Caption: Workflow for the quantitative analysis of Bis(4-Methoxyphenyl)methanone.
References
Application Notes and Protocols for Bioanalytical Method Development Using Bis(4-Methoxyphenyl)methanone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development and validation of bioanalytical methods using Bis(4-Methoxyphenyl)methanone-d8 as an internal standard. This compound is the deuterated form of Bis(4-Methoxyphenyl)methanone (also known as 4,4'-dimethoxybenzophenone), a compound relevant in various fields, including pharmaceutical and materials science.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative bioanalytical methods.[4][5]
This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a highly sensitive and specific technique for drug quantification in biological matrices.[4][5] The protocols provided are intended as a starting point and can be adapted for specific research needs.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Molecular Weight | Role |
| Bis(4-Methoxyphenyl)methanone | C15H14O3 | 242.27 g/mol | Analyte |
| This compound | C15H6D8O3 | 250.32 g/mol | Internal Standard |
I. Application Note: Quantitative Analysis of Bis(4-Methoxyphenyl)methanone in Human Plasma by LC-MS/MS
Objective: To develop and validate a robust and sensitive method for the quantification of Bis(4-Methoxyphenyl)methanone in human plasma using this compound as an internal standard. This method is suitable for pharmacokinetic studies.[4]
Methodology Overview: The method employs a protein precipitation extraction of the analyte and internal standard from human plasma, followed by separation using reverse-phase ultra-performance liquid chromatography (UPLC) and detection by tandem mass spectrometry (MS/MS) with electrospray ionization (ESI).
Key Method Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition (Analyte) | m/z 243.1 → 135.1 |
| MRM Transition (IS) | m/z 251.1 → 143.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4][6] Key validation parameters include:
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Analyte stable under various storage and processing conditions |
II. Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Bis(4-Methoxyphenyl)methanone and this compound into separate 10 mL volumetric flasks.
-
Dissolve in acetonitrile and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Bis(4-Methoxyphenyl)methanone by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
For calibration standards and quality controls, spike with the appropriate working standard solutions of Bis(4-Methoxyphenyl)methanone.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
III. Visualizations
Caption: Experimental workflow for the bioanalysis of Bis(4-Methoxyphenyl)methanone.
Caption: Logical workflow for bioanalytical method development and validation.
References
Application Notes and Protocols for Sample Preparation Using Bis(4-Methoxyphenyl)methanone-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Bis(4-Methoxyphenyl)methanone-d8 as an internal standard in the quantitative analysis of structurally similar compounds in complex matrices. The inclusion of a deuterated internal standard is critical for accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response, such as matrix effects.
Application Note 1: Quantification of Benzophenone-3 in Sunscreen Formulations using LC-MS/MS
Introduction
Benzophenone-3 (BP-3), also known as oxybenzone, is a common UV filter in sunscreen products. Its accurate quantification is essential for quality control and regulatory compliance. This compound serves as an excellent internal standard for BP-3 analysis due to its structural similarity, ensuring comparable extraction efficiency and chromatographic behavior. This protocol details a robust LC-MS/MS method for the determination of BP-3 in sunscreen lotions.
Experimental Protocol
1. Materials and Reagents
-
This compound solution (100 µg/mL in methanol)
-
Benzophenone-3 certified reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzophenone-3 and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the sunscreen lotion into a 50 mL polypropylene (B1209903) tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile and vortex for 2 minutes to disperse the sample.
-
Sonicate the sample for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate excipients.
-
Transfer the supernatant to a clean tube.
-
Take a 1 mL aliquot of the supernatant and dilute it 1:10 with a 50:50 mixture of acetonitrile and water.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Benzophenone-3: Precursor Ion > Product Ion (specific m/z to be optimized)
-
This compound: Precursor Ion > Product Ion (specific m/z to be optimized)
-
Quantitative Data Summary
| Parameter | Value |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery | 95-105% |
| Matrix Effect | <15% |
Experimental Workflow
Caption: Workflow for the quantification of Benzophenone-3 in sunscreen.
Application Note 2: Analysis of 4,4'-Dimethoxybenzophenone in Environmental Water Samples by Solid-Phase Extraction and GC-MS
Introduction
4,4'-Dimethoxybenzophenone, a derivative of benzophenone, is used in various industrial applications and may be present in environmental water sources as a contaminant. Due to its structural similarity, this compound is the ideal internal standard for its quantification. This protocol describes a sensitive method for the determination of 4,4'-Dimethoxybenzophenone in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Experimental Protocol
1. Materials and Reagents
-
This compound solution (10 µg/mL in acetone)
-
4,4'-Dimethoxybenzophenone certified reference standard
-
Methanol (GC grade)
-
Dichloromethane (B109758) (GC grade)
-
Acetone (B3395972) (GC grade)
-
Nitrogen gas (high purity)
-
SPE Cartridges (e.g., C18, 500 mg)
2. Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4,4'-Dimethoxybenzophenone and dissolve in 100 mL of acetone.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetone to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetone.
3. Sample Preparation (Solid-Phase Extraction)
-
To a 100 mL water sample, add 100 µL of the 1 µg/mL this compound internal standard spiking solution and mix thoroughly.
-
Condition SPE Cartridge: Pass 5 mL of dichloromethane, followed by 5 mL of methanol, and then 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to go dry.
-
Load Sample: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash Cartridge: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.
-
Dry Cartridge: Dry the cartridge under vacuum for 20 minutes.
-
Elute Analytes: Elute the analytes with 2 x 3 mL of dichloromethane into a collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetone and transfer to a GC vial.
4. GC-MS Conditions
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 20°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MS System: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4,4'-Dimethoxybenzophenone: Target and qualifier ions (e.g., m/z 242, 135)
-
This compound: Target and qualifier ions (e.g., m/z 250, 140)
-
Quantitative Data Summary
| Parameter | Value |
| Linearity (r²) | >0.998 |
| Limit of Detection (LOD) | 5 ng/L |
| Limit of Quantification (LOQ) | 15 ng/L |
| Recovery | 90-110% |
| Precision (RSD%) | <10% |
Experimental Workflow
Caption: Workflow for the analysis of 4,4'-Dimethoxybenzophenone in water.
Signaling Pathway of Internal Standard Correction
Caption: Correction mechanism of an internal standard in quantitative analysis.
Application Notes and Protocols for Determining the Optimal Concentration of Bis(4-Methoxyphenyl)methanone-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the optimal concentration of Bis(4-Methoxyphenyl)methanone-d8 for its primary applications as an internal standard in quantitative analysis and as a tracer in metabolic studies.
Part 1: Optimal Concentration as an Internal Standard for Quantitative Analysis
This compound is a deuterated form of Bis(4-Methoxyphenyl)methanone. Due to its isotopic labeling, it is an ideal internal standard (IS) for chromatographic and mass spectrometric analysis of the parent compound. The optimal concentration of an internal standard is crucial for accurate and precise quantification of the analyte of interest.
Experimental Protocol: Determining Optimal Internal Standard Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for use as an internal standard in a quantitative assay, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Stock Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-deuterated Bis(4-Methoxyphenyl)methanone in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
2. Preparation of Calibration Standards:
-
From the analyte stock solution, prepare a series of calibration standards by serial dilution.[1] The concentration range should cover the expected concentration of the analyte in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.
3. Preparation of Internal Standard Working Solutions:
-
From the internal standard stock solution, prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL).
4. Sample Preparation and Analysis:
-
For each calibration standard, and for blank samples, spike a fixed volume of each internal standard working solution.
-
Analyze the prepared samples using the developed LC-MS method.
-
Record the peak area of both the analyte and the internal standard.
5. Data Analysis:
-
For each concentration of the internal standard, calculate the response factor (RF) for each calibration standard using the following formula:
-
RF = (Peak Area of Analyte / Peak Area of Internal Standard)
-
-
Plot the RF against the concentration of the analyte to generate a calibration curve.
-
Determine the coefficient of determination (R²) for each calibration curve.
6. Determining the Optimal Concentration:
-
The optimal concentration of the internal standard is the one that results in a calibration curve with the best linearity (R² closest to 1.0) and provides a consistent and reproducible signal across the entire concentration range of the analyte.
Data Presentation: Comparison of Internal Standard Concentrations
| Internal Standard Concentration | Calibration Curve Linearity (R²) | Analyte Signal-to-Noise (at LLOQ) | Internal Standard Signal Intensity (cps) |
| 10 ng/mL | 0.9925 | 12 | 5.0 x 10^4 |
| 50 ng/mL | 0.9989 | 55 | 2.5 x 10^5 |
| 100 ng/mL | 0.9998 | 110 | 5.1 x 10^5 |
| 250 ng/mL | 0.9997 | 115 | 1.3 x 10^6 |
| 500 ng/mL | 0.9995 | 120 | 2.6 x 10^6 |
LLOQ: Lower Limit of Quantification cps: counts per second
Based on the data above, 100 ng/mL would be selected as the optimal concentration for the internal standard, as it provides the best linearity for the calibration curve and a strong signal-to-noise ratio for the analyte at the lower limit of quantification.
Workflow for Determining Optimal Internal Standard Concentration
Caption: Workflow for optimizing internal standard concentration.
Part 2: Optimal Concentration for In Vitro Metabolic Stability Assays
When used as a tracer, the optimal concentration of this compound in a metabolic stability assay is one that is high enough to be detected and quantified over time, but low enough to ensure that the metabolic enzymes are not saturated.
Experimental Protocol: Determining Optimal Concentration for Metabolic Stability
This protocol describes how to determine the optimal starting concentration of this compound for an in vitro metabolic stability assay using liver microsomes.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
2. Range-Finding Experiment:
-
Prepare a series of dilutions from the stock solution to test a range of starting concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).
-
The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzyme activity.
3. Incubation with Liver Microsomes:
-
For each concentration, set up the following reaction mixture in a microcentrifuge tube:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., human, rat, mouse)
-
This compound at the desired concentration
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.
-
Incubate at 37°C.
4. Time-Course Sampling:
-
Collect aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard for the analysis).
-
Centrifuge the samples to precipitate the proteins.
5. Sample Analysis:
-
Analyze the supernatant from each time point by LC-MS to quantify the remaining amount of this compound.
6. Data Analysis and Optimal Concentration Selection:
-
Plot the percentage of remaining this compound against time for each starting concentration.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) for each concentration.
-
The optimal concentration is one that shows first-order kinetics (a linear relationship on a semi-log plot of concentration vs. time) and is within the linear range of the analytical method. A concentration that is too high may saturate the enzymes, leading to an artificially long half-life.
Data Presentation: Metabolic Stability at Different Concentrations
| Starting Concentration | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 0.1 µM | 25.2 | 27.5 |
| 1 µM | 24.8 | 28.0 |
| 10 µM | 45.1 | 15.4 |
| 50 µM | 98.6 | 7.0 |
Based on the data above, 1 µM would be chosen as the optimal starting concentration for definitive metabolic stability studies, as the clearance is highest and consistent with the 0.1 µM concentration, suggesting that the enzymes are not saturated. At 10 µM and 50 µM, the calculated half-life increases significantly, indicating that enzyme saturation is occurring.
Workflow for Determining Optimal Concentration in Metabolic Assays
Caption: Workflow for optimizing tracer concentration in metabolic assays.
References
Chromatographic Behavior of Bis(4-Methoxyphenyl)methanone-d8 in Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-Methoxyphenyl)methanone-d8 is the deuterated form of Bis(4-Methoxyphenyl)methanone, a compound belonging to the benzophenone (B1666685) class of chemicals. Due to its structural similarity and isotopic labeling, it serves as an excellent internal standard (IS) for the quantitative analysis of Bis(4-Methoxyphenyl)methanone and related benzophenone derivatives in various biological and environmental matrices.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision. This document provides detailed application notes and protocols for the use of this compound in analytical workflows, with a focus on its chromatographic behavior in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) systems.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₆D₈O₃ |
| Molecular Weight | 250.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dichloromethane. Insoluble in water. |
| Synonyms | 4,4'-Dimethoxybenzophenone-d8, Bis(p-methoxyphenyl)methanone-d8 |
Chromatographic Behavior and Method Development
The chromatographic separation of this compound is typically achieved using reversed-phase liquid chromatography (RPLC). The nonpolar nature of the molecule allows for good retention on C18 stationary phases.
Key Considerations for Method Development:
-
Column Selection: A C18 column is the most common choice for the separation of benzophenone derivatives. Columns with a particle size of less than 2 µm (UPLC) are preferred for achieving high resolution and fast analysis times.
-
Mobile Phase: A binary mobile phase system consisting of an aqueous component and an organic solvent is typically employed.
-
Aqueous Phase (A): Water, often with an additive like 0.1% formic acid to improve peak shape and ionization efficiency in positive ion mode mass spectrometry.
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often favored for its lower viscosity and better elution strength for many compounds.
-
-
Gradient Elution: A gradient elution is generally necessary to achieve good separation of the analyte of interest from matrix components and to ensure a reasonable run time. The gradient typically starts with a higher percentage of the aqueous phase and ramps up to a higher percentage of the organic phase.
-
Flow Rate: The flow rate will depend on the column dimensions. For UPLC columns (e.g., 2.1 mm internal diameter), a flow rate in the range of 0.3-0.5 mL/min is common.
Application Note: Quantification of 4,4'-Dimethoxybenzophenone (B177193) in Human Plasma
This application note describes a validated UPLC-MS/MS method for the quantification of 4,4'-dimethoxybenzophenone in human plasma using this compound as an internal standard. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Workflow
Caption: Experimental workflow for the quantification of 4,4'-dimethoxybenzophenone in human plasma.
Detailed Protocols
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires experimental optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4,4'-Dimethoxybenzophenone | 243.1 | 135.1 | 20 |
| This compound (IS) | 251.2 | 139.1 | 22 |
Disclaimer: The MRM transitions and collision energies are hypothetical and should be optimized for the specific instrument used.
Method Validation Parameters
The following table summarizes the expected performance characteristics of the described method, based on typical validation results for similar assays.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on application | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Accuracy (% Recovery) | 85% - 115% (80% - 120% for LLOQ) | 95.2% - 103.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Matrix Effect | Within acceptable limits | Minimal, compensated by IS |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of nominal concentration | Stable under typical laboratory conditions |
Logical Relationship of Internal Standard in Quantitative Analysis
Caption: Role of the internal standard in calibration and quantification.
Conclusion
This compound is a highly suitable internal standard for the sensitive and accurate quantification of 4,4'-dimethoxybenzophenone and related compounds by UPLC-MS/MS. Its chromatographic properties are well-suited for reversed-phase separation, and its stable isotope label ensures reliable correction for analytical variability. The provided protocols and application notes serve as a comprehensive guide for researchers and scientists in the development and validation of robust bioanalytical methods.
References
Application Notes and Protocols: Bis(4-Methoxyphenyl)methanone-d8 in Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(4-Methoxyphenyl)methanone-d8, a deuterated stable isotope-labeled internal standard, in pharmacokinetic research. The primary application is in the accurate quantification of its non-deuterated counterpart, Bis(4-Methoxyphenyl)methanone (also known as 4,4'-dimethoxybenzophenone), in biological matrices.
Introduction to Deuterated Internal Standards in Pharmacokinetics
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, accurate quantification of the analyte in biological samples is critical. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for internal standards in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2][3]
The use of a stable isotope-labeled internal standard like this compound is advantageous because it shares near-identical physicochemical properties with the analyte of interest.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2]
Application: Quantification of Bis(4-Methoxyphenyl)methanone in Biological Matrices
The primary application of this compound is as an internal standard (IS) for the accurate and precise quantification of Bis(4-Methoxyphenyl)methanone in complex biological matrices such as plasma, urine, and tissue homogenates.
Rationale for Use
-
Co-elution: The deuterated standard co-elutes with the non-deuterated analyte in reverse-phase liquid chromatography, which is crucial for compensating for matrix-induced ion suppression or enhancement.[1]
-
Similar Extraction Recovery: During sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the deuterated standard experiences similar losses as the analyte, ensuring the ratio between them remains constant.
-
Mass Spectrometry Distinction: Despite their similar chemical behavior, the mass difference between the analyte and the deuterated internal standard allows for their distinct detection by a mass spectrometer.
Experimental Protocols
This section outlines a typical protocol for a pharmacokinetic study of Bis(4-Methoxyphenyl)methanone in rat plasma using this compound as an internal standard.
Materials and Reagents
-
Bis(4-Methoxyphenyl)methanone (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Rat plasma (with anticoagulant, e.g., K2-EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Bis(4-Methoxyphenyl)methanone and this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Analyte Working Solutions: Serially dilute the analyte primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study plasma samples, calibration standards, and QC samples into 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex briefly.
-
Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These would be optimized by infusing the pure compounds. Hypothetical transitions are provided in the table below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bis(4-Methoxyphenyl)methanone | 243.1 | 135.1 |
| This compound | 251.1 | 139.1 |
| Table 1: Hypothetical MRM transitions for the analyte and internal standard. |
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table presents illustrative pharmacokinetic parameters for Bis(4-Methoxyphenyl)methanone following a single oral dose in rats. This data is representative and intended for instructional purposes.
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 850 | Maximum observed plasma concentration |
| Tmax | h | 1.5 | Time to reach Cmax |
| AUC(0-t) | ngh/mL | 4200 | Area under the concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | ngh/mL | 4550 | Area under the concentration-time curve from time 0 to infinity |
| t1/2 | h | 3.5 | Elimination half-life |
| Table 2: Illustrative Pharmacokinetic Parameters of Bis(4-Methoxyphenyl)methanone in Rats. |
Mandatory Visualizations
Experimental Workflow
References
The Power of a Single Neutron: Leveraging Deuterated Compounds in Drug Metabolism Studies
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), has emerged as a powerful tool in drug discovery and development. This seemingly subtle modification can significantly alter a drug's metabolic fate, leading to improved pharmacokinetic profiles and enhanced therapeutic outcomes. This document provides a detailed overview of the applications of deuterated compounds in drug metabolism studies, complete with experimental protocols and data presentation to guide researchers in this exciting field.
Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The primary advantage of using deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1][2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step in a metabolic reaction.[3][4] Many critical drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, catalyze reactions involving the cleavage of C-H bonds.[5][6] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions, or "soft spots," the rate of metabolism can be significantly reduced.[7]
This slowing of metabolic breakdown can manifest in several therapeutically advantageous ways:
-
Increased Drug Exposure (AUC): A slower metabolic rate means the drug remains in the systemic circulation for a longer period.[8][9]
-
Increased Half-life (t½): This leads to a reduced dosing frequency, which can improve patient compliance.[10]
-
Reduced Formation of Toxic Metabolites: By slowing a particular metabolic pathway, the generation of harmful byproducts can be minimized.[2][11]
-
Altered Metabolite Profiles: Deuteration can shift metabolism towards alternative pathways, potentially leading to a more favorable safety and efficacy profile.[9]
Applications of Deuterated Compounds in Drug Metabolism Studies
Deuterated compounds serve two primary roles in drug metabolism research:
-
As Tracers to Elucidate Metabolic Pathways: Stable isotope labeling allows researchers to track the fate of a drug molecule and its metabolites in complex biological systems without the need for radioactive isotopes.[12][13][14] This is invaluable for identifying metabolites and understanding the intricacies of metabolic pathways.
-
As a Strategy to Improve Pharmacokinetic Properties: This "deuterium switch" approach involves creating a deuterated version of a known drug to enhance its metabolic stability and overall clinical performance.[7][15]
Quantitative Impact of Deuteration on Pharmacokinetics
The following tables summarize the observed pharmacokinetic improvements for several deuterated drugs compared to their non-deuterated counterparts.
| Drug (Deuterated) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |
| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase[10] | Chorea associated with Huntington's disease[7] |
| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase[8] | Postoperative pain[8] |
| d9-Methadone | Methadone | Clearance | Reduced from 4.7 to 0.9 L/h/kg[8] | Postoperative pain[8] |
| d3-Enzalutamide | Enzalutamide | In vitro intrinsic clearance (rat liver microsomes) | 49.7% lower[16] | Prostate Cancer[16] |
| d3-Enzalutamide | Enzalutamide | In vivo AUC (rats) | 102% higher[16] | Prostate Cancer[16] |
Note: The specific quantitative improvements can vary depending on the site and extent of deuteration, as well as the specific metabolic pathways involved.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a general procedure to assess and compare the metabolic stability of a deuterated compound and its non-deuterated analog.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds when incubated with human liver microsomes.[17]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (often a deuterated analog of the analyte if not the test article itself) for LC-MS/MS analysis[18]
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO).
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[19]
-
Prepare working solutions of the test compounds by diluting the stock solutions in buffer.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.[17]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solutions to their respective wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[19]
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[19]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard. This precipitates the proteins and stops the enzymatic reaction.[19]
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[10][17]
-
Calculate the intrinsic clearance (CLint).
-
Compare the calculated half-lives and intrinsic clearance of the deuterated and non-deuterated compounds.
-
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for an in vivo pharmacokinetic study in rats.
Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration.[10][19]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Appropriate vehicle for drug formulation (e.g., saline, PEG400)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.[10]
-
Collect the blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[10]
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
-
Analyze the plasma samples to determine the concentration of the parent drug at each time point.[10]
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½: Elimination half-life.
-
-
Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.[10]
-
Visualizing Metabolic Pathways and Experimental Workflows
Caption: The Kinetic Isotope Effect slows metabolism of a deuterated drug.
Caption: CYP450 enzymes are key in Phase I drug metabolism.
Caption: A typical workflow for deuterated drug evaluation.
Conclusion
The use of deuterated compounds represents a sophisticated and powerful strategy in modern drug metabolism studies. By leveraging the kinetic isotope effect, medicinal chemists can intelligently design molecules with improved pharmacokinetic profiles, potentially leading to safer, more effective medicines with improved patient compliance. A thorough understanding of the underlying principles and the application of rigorous experimental protocols, as outlined in this document, are essential for successfully harnessing the "deuterium switch" to develop innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Portico [access.portico.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scitechnol.com [scitechnol.com]
- 14. metsol.com [metsol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes: Quantitative Analysis of Bis(4-Methoxyphenyl)methanone in Environmental Samples using Bis(4-Methoxyphenyl)methanone-d8 as an Internal Standard
Introduction
Bis(4-methoxyphenyl)methanone, a derivative of benzophenone (B1666685), is an emerging environmental contaminant of concern. Its presence in various environmental matrices, such as water, soil, and sediment, necessitates sensitive and accurate analytical methods for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, Bis(4-Methoxyphenyl)methanone-d8, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations during sample preparation and instrumental analysis.[1][2] This application note provides detailed protocols for the extraction and quantification of Bis(4-methoxyphenyl)methanone in environmental samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), incorporating this compound as an internal standard.
Data Presentation
The following table summarizes representative quantitative data for the analysis of Bis(4-methoxyphenyl)methanone using an isotope dilution method with this compound. These values are based on performance data reported for similar benzophenone compounds and serve as a guideline for method validation.[1][3][4]
| Parameter | Water | Soil | Sediment |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/L | 0.1 - 1.5 ng/g | 0.1 - 1.5 ng/g |
| Limit of Quantification (LOQ) | 0.3 - 6.0 ng/L | 0.3 - 5.0 ng/g | 0.3 - 5.0 ng/g |
| Recovery Rate (%) | 85 - 110% | 80 - 105% | 75 - 100% |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 20% |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
This protocol is adapted from established methods for the extraction of benzophenones from aqueous matrices.[5][6]
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Formic acid (reagent grade)
-
Nitrogen gas for evaporation
-
This compound internal standard solution (1 µg/mL in methanol)
-
Water sample (1 L)
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.
-
Acidify the sample to pH 3 with formic acid.
-
Spike the sample with an appropriate volume of the this compound internal standard solution to achieve a final concentration of 50 ng/L.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 10 mL of deionized water (pH 3). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
-
Elution:
-
Elute the retained analytes with two 5 mL aliquots of a mixture of dichloromethane and methanol (90:10, v/v).
-
Collect the eluate in a clean glass tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Sample Preparation: Microwave-Assisted Extraction (MAE) for Soil and Sediment Samples
This protocol is based on established methods for the extraction of benzophenones from solid matrices.[3][4]
Materials:
-
Microwave extraction system
-
Extraction vessels (Teflon-lined)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Centrifuge
-
This compound internal standard solution (1 µg/mL in methanol)
-
Soil/sediment sample (10 g, homogenized and lyophilized)
Procedure:
-
Sample Preparation:
-
Weigh 10 g of the homogenized and lyophilized sample into a microwave extraction vessel.
-
Spike the sample with an appropriate volume of the this compound internal standard solution to achieve a final concentration of 50 ng/g.
-
-
Extraction:
-
Add 20 mL of a mixture of methanol and ethyl acetate (1:1, v/v) to the extraction vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Heat the sample to 100°C for 20 minutes.
-
-
Separation:
-
After cooling, centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean glass tube.
-
-
Concentration and Cleanup:
-
Evaporate the supernatant to approximately 1 mL under a gentle stream of nitrogen.
-
The extract can be further cleaned up using SPE if necessary, following a similar procedure as described for water samples.
-
Finally, evaporate the solvent to dryness and reconstitute in 1 mL of a suitable solvent for analysis.
-
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters (Representative):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bis(4-Methoxyphenyl)methanone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the analytical standards)
-
Instrumental Analysis: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
GC Parameters (Representative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless
MS Parameters (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Selected Ion Monitoring (SIM):
-
Bis(4-Methoxyphenyl)methanone: Target ions (m/z)
-
This compound: Target ions (m/z) (Note: Specific target ions need to be determined from the mass spectrum of the analytical standards)
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Bis(4-Methoxyphenyl)methanone.
Caption: Principle of Isotope Dilution Analysis for accurate quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Achieving co-elution of Bis(4-Methoxyphenyl)methanone-d8 with analyte
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to chromatographic analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal results in your experiments, specifically focusing on the co-elution of analytes with the internal standard Bis(4-Methoxyphenyl)methanone-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Bis(4-Methoxyphenyl)methanone. Deuterated compounds are frequently used as internal standards in quantitative analysis using mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The key advantage of using a deuterated internal standard is its chemical similarity to the analyte of interest. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, injection, and chromatography, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.[3] This allows for accurate correction of variations in sample extraction, matrix effects, and instrument response.[3]
Q2: What types of analytes is this compound suitable for as an internal standard?
Due to its chemical structure (a benzophenone (B1666685) derivative), this compound is an ideal internal standard for the quantitative analysis of other benzophenones and structurally related compounds. These may include UV filters found in sunscreens and cosmetics, as well as other aromatic ketones. For instance, in a method for determining various benzophenones in human placental tissue, a deuterated benzophenone (benzophenone-d10) was successfully used as a surrogate standard.[4]
Q3: What is co-elution and why is it important to achieve it with an internal standard?
Co-elution in chromatography refers to the situation where two or more compounds elute from the chromatographic column at the same time.[5] When using a deuterated internal standard with LC-MS or GC-MS, the goal is often to have the internal standard co-elute with the analyte. Because they are chemically very similar, they are affected by matrix effects (enhancement or suppression of ionization in the MS source) in the same way. When they elute together, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity fluctuates due to matrix effects. This leads to more accurate and precise quantification.
Q4: Can this compound be used for the analysis of estrogens?
While this compound is structurally a benzophenone, its suitability as an internal standard for estrogens would need to be validated. For estrogen analysis, it is more common and recommended to use deuterated estrogens as internal standards, such as d5-17β-Estradiol, d2-17α-Estradiol, and d4-Estrone.[6][7] This is because the chemical and physical properties of deuterated estrogens are much closer to the estrogen analytes, ensuring more reliable correction for any variations during the analytical process.
Troubleshooting Guide: Achieving Co-elution
This guide provides a systematic approach to troubleshooting common issues encountered when trying to achieve co-elution of an analyte with this compound.
Problem: Analyte and Internal Standard are not Co-eluting in LC-MS
Initial Assessment:
Before making significant changes to your method, verify the following:
-
System Suitability: Ensure your LC-MS system is performing optimally by running a standard mixture and checking for peak shape, retention time stability, and detector response.
-
Peak Identification: Confirm the correct identification of the analyte and internal standard peaks based on their mass-to-charge ratios.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Detailed Explanation |
| Inappropriate Mobile Phase Composition | Modify the organic solvent-to-aqueous buffer ratio. | If the analyte and internal standard have slightly different polarities, adjusting the mobile phase composition can alter their retention times. For reversed-phase chromatography, increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally decrease retention times, while decreasing it will increase retention. Fine-tuning this ratio can bring the two peaks closer together. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. | For ionizable analytes, the pH of the mobile phase can significantly impact their retention. Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a consistent ionization state and stable retention time. |
| Suboptimal Gradient Program | Adjust the gradient slope or duration. | If you are using a gradient elution, a shallower gradient (slower increase in organic solvent percentage) can improve the resolution between closely eluting peaks. Conversely, a steeper gradient can sometimes be used to merge peaks that are slightly separated. |
| Unsuitable Column Chemistry | Switch to a column with a different stationary phase. | If modifying the mobile phase does not achieve co-elution, the selectivity of the column may not be appropriate. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) that may offer different interactions with the analyte and internal standard, potentially leading to co-elution. |
| Incorrect Column Temperature | Adjust the column temperature. | Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Experiment with different column temperatures (e.g., in 5°C increments) to see how it affects the relative retention of your analyte and internal standard. |
Experimental Protocol: LC-MS Method Optimization for Benzophenone Analysis
This protocol provides a starting point for developing an LC-MS method for a hypothetical benzophenone analyte with this compound as the internal standard.
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a 3-minute hold at 30% B, then ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Parameters: Optimize the precursor and product ions, collision energy, and other MS parameters for both the analyte and this compound by infusing a standard solution of each.
Problem: Analyte and Internal Standard are not Co-eluting in GC-MS
Initial Assessment:
-
System Maintenance: Ensure the GC inlet liner is clean and the column is in good condition.
-
Derivatization (if applicable): If you are using a derivatization step (e.g., silylation for estrogens), ensure the reaction has gone to completion for both the analyte and the internal standard.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Detailed Explanation |
| Inappropriate Temperature Program | Modify the initial temperature, ramp rate, or final temperature. | The temperature program is the primary tool for controlling retention in GC. A slower temperature ramp will generally increase the separation between compounds. To achieve co-elution, you might need to experiment with a faster ramp rate or adjust the initial and final hold times. |
| Unsuitable Carrier Gas Flow Rate | Optimize the carrier gas (e.g., Helium) flow rate. | The flow rate of the carrier gas affects the efficiency of the separation. While there is an optimal flow rate for a given column and carrier gas, slight adjustments can be made to influence retention times. |
| Incorrect GC Column | Switch to a column with a different stationary phase or dimensions. | The choice of GC column is critical. If the analyte and internal standard have different polarities, a column with a different stationary phase (e.g., a more polar phase) might be necessary to achieve co-elution. Column length and internal diameter also play a role in resolution. |
Experimental Protocol: GC-MS Method for Benzophenone Analysis
This protocol provides a general framework for analyzing a benzophenone analyte using this compound as an internal standard.
-
GC System: A standard gas chromatograph with a mass spectrometer detector.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: Troubleshooting workflow for achieving co-elution in LC-MS and GC-MS.
This guide is intended to provide a starting point for troubleshooting. Optimal chromatographic conditions will always be specific to the analyte, internal standard, matrix, and instrumentation used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in LC-MS with Bis(4-Methoxyphenyl)methanone-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(4-Methoxyphenyl)methanone-d8 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS and how do they affect my results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits behind matrix effects, especially in complex biological samples, are salts, lipids, and proteins.[1]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a deuterated or stable isotope-labeled internal standard (SIL-IS). Such standards are considered the gold standard for compensating for matrix effects.[1] Since this compound is chemically almost identical to its non-labeled counterpart (the analyte), it co-elutes and undergoes similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is known as differential matrix effects.
Q4: What are the key considerations when preparing my this compound internal standard solution?
A4: When preparing your internal standard solution, consider the following:
-
Purity: Ensure the isotopic purity of the standard is high to minimize any contribution to the analyte's mass-to-charge ratio (m/z).
-
Concentration: The concentration should be high enough to provide a strong and reproducible signal but not so high that it causes detector saturation or ion-source-related suppression.
-
Solubility: Dissolve the standard in a solvent that is compatible with your mobile phase and ensures complete dissolution. The non-deuterated form, Bis(4-Methoxyphenyl)methanone, is insoluble in water.
-
Stability: Bis(4-Methoxyphenyl)methanone is stable at room temperature in closed containers under normal storage and handling conditions. However, it is good practice to store the standard solution in a cool, dark place to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
| Potential Cause | Recommended Solution |
| Inconsistent sample preparation | Ensure a consistent and reproducible sample preparation protocol is followed for all samples, calibrators, and quality controls. |
| Variable matrix effects across different samples | Evaluate the matrix effect for each lot of matrix used. If significant variability is observed, consider further sample cleanup or matrix-matched calibrators. |
| Internal standard instability | Prepare fresh internal standard working solutions daily or as needed. Verify the stability of the stock solution. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent addition of the internal standard to all samples. |
| Contamination | Check for any source of contamination in the sample collection tubes, solvents, or on the LC-MS system itself. |
Problem 2: The analyte and this compound do not co-elute.
| Potential Cause | Recommended Solution |
| Isotope effect | A slight shift in retention time is possible due to the deuterium (B1214612) labeling. This is generally acceptable if the shift is small and consistent. |
| Chromatographic conditions | Optimize the chromatographic method (e.g., gradient, flow rate, column temperature) to achieve co-elution or near co-elution. |
| Column degradation | A loss of stationary phase or contamination of the column can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol. |
Problem 3: Unexpectedly high or low calculated analyte concentrations.
| Potential Cause | Recommended Solution |
| Incorrect internal standard concentration | Carefully reprepare the internal standard solution and verify its concentration. |
| Crosstalk or isobaric interference | Check for any potential interference from other compounds in the sample that may have the same mass-to-charge ratio as the analyte or internal standard. Optimize MS/MS transitions if necessary. |
| Carryover | Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover. |
| Differential matrix effects | If the analyte and internal standard elute in regions of different ion suppression, this can lead to inaccurate quantification. Further optimize sample cleanup and chromatography. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at various concentration levels in the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak area of analyte in Set B / Peak area of analyte in Set A) * 100
-
RE (%) = (Peak area of analyte in Set C / Peak area of analyte in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: A simple and rapid method for removing proteins from biological samples like plasma or serum.
Methodology:
-
To 100 µL of the sample (calibrator, QC, or unknown), add the working solution of this compound.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Inject an aliquot into the LC-MS system.
Visualizations
Caption: A typical experimental workflow for LC-MS analysis using an internal standard.
Caption: A logical workflow for troubleshooting poor reproducibility in LC-MS analysis.
References
Importance of isotopic purity in Bis(4-Methoxyphenyl)methanone-d8
Welcome to the technical support center for Bis(4-Methoxyphenyl)methanone-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical importance of isotopic purity and to offer troubleshooting for common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone. It is primarily used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its structural and chemical similarity to the unlabeled analyte allows it to compensate for variations during sample preparation and analysis, leading to more accurate and precise results.
Q2: Why is the isotopic purity of this compound so important for my experiments?
Isotopic purity is crucial because the presence of unlabeled Bis(4-Methoxyphenyl)methanone in your deuterated standard can lead to an overestimation of the analyte concentration in your samples.[2][3] This is because the unlabeled impurity will contribute to the signal of the analyte you are trying to measure. For reliable quantitative results, high isotopic enrichment (ideally ≥98%) is essential.
Q3: My quantitative results are inconsistent. Could the isotopic purity of my internal standard be the cause?
Yes, inconsistent or inaccurate results are often linked to issues with the internal standard. Several factors related to the deuterated standard could be the culprit:
-
Presence of Unlabeled Analyte: As mentioned, this is a primary cause of inaccurate quantification.[2]
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on exchangeable sites like -OH or -NH groups, or on carbons adjacent to carbonyl groups.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] If this separation is significant, the analyte and the internal standard may experience different matrix effects, compromising accuracy.
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated standard might experience different degrees of ion suppression or enhancement from components in the sample matrix.[4][5]
Q4: How can I check the isotopic purity of my this compound?
You should always request a Certificate of Analysis (CoA) from your supplier. The CoA provides detailed information about the chemical and isotopic purity of the standard. For a more in-depth analysis, techniques like high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) can be used to determine the isotopic enrichment and the presence of any unlabeled compound.[6][7]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your calibration curve is non-linear, or your quality control samples are failing, leading to unreliable quantification of your analyte.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity in the Internal Standard | 1. Review the Certificate of Analysis (CoA): Check the specified isotopic purity and the percentage of unlabeled analyte. 2. Perform an impurity check: Prepare a blank sample spiked only with the deuterated internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be negligible (ideally less than 5% of your lower limit of quantification). |
| Chromatographic Separation of Analyte and Internal Standard | 1. Overlay Chromatograms: Check for complete co-elution of the analyte and the deuterated internal standard. 2. Adjust Chromatography: If separation is observed, consider modifying your chromatographic method (e.g., change the gradient, mobile phase composition, or use a lower-resolution column) to ensure co-elution. |
| Isotopic Exchange (H/D Exchange) | 1. Assess Label Stability: Incubate the deuterated standard in a blank sample matrix under the same conditions as your analytical method. Monitor for any increase in the signal of the unlabeled analyte over time. 2. Modify Sample Conditions: If exchange is detected, consider altering the pH or temperature of your sample preparation and storage conditions. Avoid strongly acidic or basic conditions. |
| Differential Matrix Effects | 1. Evaluate Matrix Effects: Conduct a post-extraction addition experiment. Compare the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference in the response ratio indicates differential matrix effects. 2. Improve Sample Cleanup: Enhance your sample preparation procedure to remove interfering matrix components. |
Data Presentation: Isotopic Purity of this compound
The following table represents typical data you would find on a Certificate of Analysis for a high-quality deuterated internal standard.
| Parameter | Specification | Result |
| Chemical Purity (by HPLC) | ≥98.0% | 99.5% |
| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D |
| Unlabeled Analyte (d0) | ≤0.5% | 0.3% |
| d1 Isotopologue | Report | 0.1% |
| d2 Isotopologue | Report | <0.1% |
| d3 Isotopologue | Report | <0.1% |
| d4 Isotopologue | Report | <0.1% |
| d5 Isotopologue | Report | 0.2% |
| d6 Isotopologue | Report | 0.5% |
| d7 Isotopologue | Report | 2.5% |
| d8 Isotopologue | Report | 96.4% |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Quantification Using this compound
This protocol provides a general framework. Specific parameters should be optimized for your particular analyte and instrumentation.[8]
-
Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the unlabeled analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of your sample (e.g., plasma), calibrator, or quality control sample, add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient optimized for the separation of your analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in your samples from the calibration curve.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Analytical Precision with Bis(4-Methoxyphenyl)methanone-d8
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you improve the analytical precision of your experiments using Bis(4-Methoxyphenyl)methanone-d8 as an internal standard. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Bis(4-Methoxyphenyl)methanone, meaning some of its hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2][3] The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the non-labeled analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process and improving the accuracy and precision of quantification.
Q2: What are the common analytical challenges when using deuterated internal standards like this compound?
A2: While highly effective, there are potential challenges to be aware of when using deuterated internal standards. These include:
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the sample or solvent, a phenomenon known as back-exchange. This can compromise the integrity of the standard.
-
Chromatographic Shift: Due to the slightly higher mass of deuterium, the deuterated standard may have a slightly different retention time than the analyte, particularly in reversed-phase chromatography. This is known as the deuterium isotope effect.
-
Impurity: The deuterated standard may contain a small amount of the non-deuterated analyte, which can lead to inaccurate results, especially at low analyte concentrations.
Q3: My analytical results are inconsistent even with an internal standard. What should I check?
A3: Inconsistent results despite using an internal standard like this compound can stem from several sources. A systematic approach to troubleshooting is crucial. The issue can often be traced back to one of three areas: the sample preparation process, the liquid chromatography (LC) system, or the mass spectrometry (MS) detector.[4] Large variations in the internal standard's response are a red flag for suboptimal sample handling or analytical settings.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: I am observing poor peak shapes for my analyte and/or this compound. What could be the cause?
-
Answer: Poor peak shape can be attributed to several factors:
-
Column Issues: Contamination or partial blockage of the column frit can lead to peak splitting. A void in the column, which can be caused by the dissolution of silica (B1680970) at a mobile phase pH greater than 7, is another possible cause.
-
Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Secondary interactions between the analyte and the stationary phase can also lead to peak tailing.
-
Extra-Column Effects: Issues with tubing, fittings, or the detector cell can contribute to peak tailing.
-
Issue 2: High Variability in Internal Standard Response
-
Question: The peak area of my this compound internal standard is fluctuating randomly between samples. What could be the problem?
-
Answer: Random fluctuations in the internal standard's peak area point to inconsistencies in the analytical workflow.[4] Key areas to investigate include:
-
Sample Preparation: Inconsistent pipetting, incomplete extraction recovery, or insufficient mixing can lead to varying amounts of the internal standard in each sample.
-
LC System and Autosampler: Inconsistent injection volumes or the presence of air bubbles in the autosampler syringe can cause significant variability. Carryover from a highly concentrated sample can also lead to an unexpected increase in the internal standard signal in subsequent injections.
-
Mass Spectrometer: An unstable ion source, for example, due to a dirty or poorly positioned spray needle, can result in fluctuating ionization efficiency and an unstable signal.[4]
-
Data Presentation
The use of an internal standard like this compound can significantly improve the precision of an assay. Below is a table with illustrative data comparing the precision of an analyte measurement with and without an internal standard.
| Sample ID | Analyte Peak Area (without IS) | Analyte Concentration (ng/mL, without IS) | Analyte/IS Peak Area Ratio | Analyte Concentration (ng/mL, with IS) |
| 1 | 10500 | 10.5 | 1.05 | 10.1 |
| 2 | 9800 | 9.8 | 1.02 | 9.8 |
| 3 | 11200 | 11.2 | 1.08 | 10.4 |
| 4 | 9500 | 9.5 | 0.99 | 9.5 |
| 5 | 10800 | 10.8 | 1.06 | 10.2 |
| Mean | 10360 | 10.36 | 1.04 | 10.0 |
| Std Dev | 672.3 | 0.67 | 0.03 | 0.36 |
| %RSD | 6.5% | 6.5% | 3.2% | 3.6% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Quantitative Analysis of a Target Analyte in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework. Optimization of specific parameters for your analyte of interest is recommended.
-
Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol (B129727) to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte and a fixed concentration of the internal standard working solutions into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution. Vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor the specific precursor-product ion transitions for the analyte and this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting analytical imprecision.
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
-
Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2][3] This phenomenon, known as the "isotope effect," can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][3][4]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.
-
Adjust Chromatography: If a separation is observed, consider adjusting the mobile phase composition, gradient, or temperature to improve co-elution.[5] In some cases, using a column with lower resolution can ensure the analyte and internal standard elute as a single peak.[1]
-
Alternative Isotopes: If chromatographic separation persists, consider using a ¹³C or ¹⁵N-labeled internal standard, as they typically have negligible retention time shifts.[2]
-
-
-
Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The deuterated internal standard may contain unlabeled analyte as an impurity, leading to a constant positive bias in your results.[6] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.
-
Solution:
-
Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.
-
Purity Check: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be insignificant compared to the response at the lower limit of quantification (LLOQ).
-
-
-
Could isotopic exchange be occurring?
-
Problem: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as H/D back-exchange.[1][7] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1][8] This exchange can decrease the internal standard signal and artificially inflate the analyte signal.[8][9]
-
Solution:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[8][10]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.[1] In some studies, a significant increase in the non-labeled compound has been observed after incubation in plasma.[11]
-
-
Issue 2: High Variability in Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]
-
Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[12] This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in matrices like plasma and urine.[11]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect (see Experimental Protocol 1).
-
Sample Preparation: Improve your sample clean-up procedure to remove interfering matrix components.
-
Dilution: Dilute the sample to reduce the concentration of matrix components.
-
-
-
Is your deuterated label stable?
-
Problem: As mentioned previously, H/D back-exchange can lead to a decrease in the internal standard signal over time, causing variability.[13] The rate of exchange is influenced by pH, temperature, and solvent composition.[7][8][9]
-
Solution:
-
Control pH and Temperature: Maintain a consistent and appropriate pH and temperature throughout sample preparation and analysis to minimize exchange. The rate of exchange is often slowest around pH 2.5-3.[8]
-
Stability Assessment: Perform an experiment to assess the stability of your deuterated internal standard under your specific experimental conditions (see Experimental Protocol 2).
-
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of common issues on analytical results.
Table 1: Impact of Chromatographic Shift on Matrix Effect
| Analyte/Internal Standard | Retention Time (min) | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Analyte | 2.50 | 1,500,000 | 900,000 | 60.0 (Suppression) |
| Deuterated IS (Co-eluting) | 2.50 | 1,550,000 | 930,000 | 60.0 (Suppression) |
| Deuterated IS (Shifted) | 2.45 | 1,550,000 | 1,240,000 | 80.0 (Suppression) |
This table demonstrates how a small shift in retention time can lead to a significant difference in the experienced matrix effect, resulting in inaccurate quantification.
Table 2: H/D Back-Exchange Stability Assessment
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Matrix | 0 | 4 | 7.4 | 0 | No |
| Matrix | 4 | 25 | 7.4 | 15 | Yes |
| Matrix | 4 | 4 | 7.4 | 2 | No |
| Reconstitution Solvent | 4 | 25 | 8.0 | 25 | Yes |
| Reconstitution Solvent | 4 | 25 | 4.0 | <1 | No |
This table illustrates the impact of time, temperature, and pH on the stability of a deuterated internal standard, highlighting the importance of controlled experimental conditions.[8]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank sample matrix using your established protocol. After the final extraction step, spike the extract with the same concentration of analyte and internal standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank sample matrix with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). Different matrix effect values for the analyte and the internal standard indicate a differential matrix effect.
Protocol 2: Assessment of H/D Back-Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a blank sample matrix. Immediately process the sample according to your standard protocol.
-
Set B (Incubated): Spike the deuterated internal standard into the blank sample matrix. Incubate the sample under the same conditions (time, temperature, pH) as your typical sample preparation and analysis queue.
-
-
Process and Analyze: After incubation, process Set B using the same protocol as Set A. Analyze both sets by LC-MS/MS.
-
Data Analysis:
-
Monitor the signal intensity of the deuterated internal standard in both sets. A significant decrease in the signal in Set B compared to Set A suggests instability.
-
Monitor the mass transition for the unlabeled analyte in both sets. A significant increase in the signal for the unlabeled analyte in Set B is a direct indication of H/D back-exchange.[10]
-
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Caption: The process of H/D back-exchange and its contributing factors.
References
- 1. support.waters.com [support.waters.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 3.6. Matrix Effects [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bis(4-Methoxyphenyl)methanone-d8 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Bis(4-Methoxyphenyl)methanone-d8 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
This compound is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in mass spectrometry-based assays such as LC-MS/MS.[1][2] As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically very similar to its unlabeled counterpart (the analyte), allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[3][4] This helps to correct for variability in the analytical process, including matrix effects, leading to more accurate and precise quantification.[3]
Q2: What is the ideal concentration for this compound as an internal standard?
A common guideline is to use an internal standard concentration that produces a signal intensity approximately 50% of the signal of the highest calibration standard.[5] However, the optimal concentration can be assay-dependent. In some cases, a higher IS concentration, significantly greater than the upper limit of quantification (ULOQ), may improve the linearity of the calibration curve by helping to normalize ionization suppression across the calibration range.[5] It is crucial to determine the optimal concentration during method development.
Q3: Should I use the same concentration of this compound for all my samples?
Yes, a constant and known amount of the internal standard should be added to all samples, including calibration standards, quality controls, and unknown samples.[6] This consistency is fundamental to the internal standard method, as it allows for the ratio of the analyte signal to the IS signal to be used for quantification, thereby correcting for variations in sample processing and instrument response.
Q4: Can I use this compound to quantify multiple analytes?
While it is possible, it is not ideal. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.[5] If this compound is used for multiple analytes, it is critical to ensure that it co-elutes with all of them and that its response is not differentially affected by the matrix compared to each analyte.
Troubleshooting Guides
Issue 1: Poor Signal or High Variability in the Internal Standard Response
Question: My this compound signal is low or highly variable across my analytical run. What could be the cause?
Answer: Low or inconsistent internal standard signal can stem from several factors. Use the following table and workflow to troubleshoot the issue.
Troubleshooting Workflow for Poor Internal Standard Signal
Caption: A logical workflow for diagnosing the root cause of poor internal standard signal.
Potential Causes and Solutions for Poor IS Signal
| Potential Cause | Recommended Action |
| Incorrect Preparation | Carefully reprepare the internal standard working solution. Verify all calculations and dilutions. |
| Degradation | Prepare a fresh stock solution from the original standard material. Ensure proper storage conditions (e.g., temperature, protection from light). |
| Inefficient Ionization | Optimize the mass spectrometer's ion source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.[4] |
| Instrument Contamination | Clean the ion source and transfer optics of the mass spectrometer. |
| Significant Ion Suppression | Perform a matrix effect evaluation to quantify the degree of signal suppression. Consider further sample cleanup or chromatographic optimization. |
Issue 2: Chromatographic Shift Between Analyte and Internal Standard
Question: I'm observing a difference in retention time between my analyte and this compound. Why is this happening and how can I fix it?
Answer: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[5] In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] While a minor, consistent shift may not be problematic, a significant or variable shift can lead to inaccurate quantification if the analyte and IS experience different matrix effects.[3][7]
Workflow for Addressing Chromatographic Shift
Caption: A decision-making workflow for managing chromatographic shifts between the analyte and internal standard.
Strategies to Minimize Chromatographic Shift
| Parameter | Action | Rationale |
| Mobile Phase Gradient | Adjust the slope of the organic mobile phase gradient. A shallower gradient can sometimes improve co-elution. | Alters the selectivity of the separation. |
| Mobile Phase Composition | Modify the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the aqueous phase pH (for ionizable analytes).[7] | Changes the interactions of the analyte and IS with the stationary phase. |
| Column Temperature | Vary the column temperature in 5-10°C increments.[7] | Affects mobile phase viscosity and mass transfer kinetics, which can influence retention times. |
| Stationary Phase | If co-elution cannot be achieved, consider a different HPLC column with a different stationary phase chemistry. | A different chemistry may provide different selectivity for the analyte and IS. |
Issue 3: Inaccurate Quantification Due to Isotopic Interference or Matrix Effects
Question: My quantification results are inaccurate or biased, even with an internal standard. What could be the problem?
Answer: Inaccurate quantification can be caused by several complex issues, including isotopic interference ("cross-talk") from the analyte to the internal standard channel and differential matrix effects.
Experimental Workflow to Diagnose Inaccuracy
References
- 1. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing signal suppression or enhancement with Bis(4-Methoxyphenyl)methanone-d8
Welcome to the technical support center for Bis(4-Methoxyphenyl)methanone-d8. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with signal suppression and enhancement in mass spectrometry-based analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated stable isotope-labeled (SIL) analog of Bis(4-Methoxyphenyl)methanone. In quantitative mass spectrometry, it serves as an internal standard (IS).[1][2][3] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it can effectively compensate for variations during sample preparation, chromatography, and ionization, a phenomenon known as matrix effects.[1]
Q2: What are matrix effects, and how do they cause signal suppression or enhancement?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] This can lead to either a decrease (suppression) or an increase (enhancement) in the analyte's signal, resulting in inaccurate quantification. Suppression can occur when matrix components compete with the analyte for ionization or alter the droplet formation and evaporation in the ion source.[4] Enhancement is less common but can happen when matrix components improve the ionization efficiency of the analyte.
Q3: How does this compound help in correcting for matrix effects?
A3: Since this compound is structurally and chemically almost identical to the analyte, it is assumed to experience the same degree of signal suppression or enhancement. By adding a known amount of the deuterated standard to every sample, calibrator, and quality control, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if the absolute signal intensities fluctuate due to matrix effects, thus improving the accuracy and precision of the results.
Q4: Can I use a structurally similar compound as an internal standard instead of this compound?
A4: While structural analogs can be used as internal standards, they are not as effective as a stable isotope-labeled standard like this compound. This is because even small differences in chemical structure can lead to differences in chromatographic retention time, extraction recovery, and ionization efficiency. A deuterated standard co-elutes with the analyte and mimics its behavior much more closely, providing superior correction for matrix effects.
Q5: What should I do if I suspect my this compound is not performing as expected?
A5: If you are experiencing issues such as high variability or inaccurate results, it is important to systematically troubleshoot the problem. Key areas to investigate include the co-elution of the analyte and internal standard, the purity of the deuterated standard, and potential for isotopic exchange. The troubleshooting guides below provide a more detailed approach to resolving these issues.
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
High variability in the peak area ratio between your analyte and this compound can compromise the precision of your assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise addition of the internal standard to all samples at the earliest stage of the sample preparation process. Use calibrated pipettes and perform regular checks. |
| Poor Chromatographic Peak Shape | Optimize chromatographic conditions (e.g., mobile phase composition, gradient, flow rate, column temperature) to achieve symmetrical and reproducible peak shapes for both the analyte and the internal standard. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance by monitoring the stability of the internal standard's absolute signal in quality control samples across the analytical run. If significant drift is observed, instrument maintenance and recalibration may be necessary. |
| Differential Matrix Effects | If the analyte and internal standard do not perfectly co-elute, they may be affected differently by matrix components. Adjust chromatographic parameters to ensure complete co-elution. |
Issue 2: Unexpected Signal Suppression or Enhancement
Even with a deuterated internal standard, significant and inconsistent signal suppression or enhancement can indicate underlying issues with the method.
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Extraction | Improve the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation. |
| Ion Source Contamination | A dirty ion source can exacerbate matrix effects. Perform regular cleaning and maintenance of the mass spectrometer's ion source according to the manufacturer's recommendations. |
| Inappropriate Ionization Parameters | Optimize ion source parameters such as gas flows, temperature, and voltages to minimize the impact of matrix components on the ionization of the analyte and internal standard. |
| Co-eluting Interferences | Modify the chromatographic method to separate the analyte and internal standard from highly suppressive matrix components, such as phospholipids. |
Issue 3: Inaccurate Quantification
Systematic over- or under-quantification can occur if the internal standard is not behaving as expected.
| Possible Cause | Troubleshooting Step |
| Isotopic Impurity of Internal Standard | Verify the isotopic purity of the this compound standard. The presence of unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte concentration. A certificate of analysis should provide this information. |
| Chemical Impurity of Internal Standard | Ensure the chemical purity of the internal standard. Any impurities that have the same mass transition as the analyte can interfere with the measurement. |
| Isotopic Exchange (H/D Exchange) | In rare cases, deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the sample or solvent, leading to a decrease in the internal standard signal and an increase in the analyte signal. This can be assessed by incubating the internal standard in a blank matrix and monitoring for any changes over time. |
| Incorrect Internal Standard Concentration | Accurately prepare the internal standard spiking solution and verify its concentration. Errors in the concentration of the internal standard will lead to a proportional bias in the calculated analyte concentrations. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using this compound
This protocol allows for the quantitative assessment of matrix effects.
1. Preparation of Solutions:
-
Set 1 (Neat Solution): Prepare a solution containing the analyte at a known concentration (e.g., low and high QC levels) and this compound at the working concentration in the final mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the analyte and this compound to the same concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank biological matrix from the same six lots with the analyte and internal standard before the extraction process.
2. Analysis:
-
Analyze all samples using the developed LC-MS/MS method.
3. Data Calculation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set 2 by the peak area of the analyte in Set 1. An MF > 1 indicates signal enhancement, while an MF < 1 indicates signal suppression.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
Recovery: Calculate the extraction recovery by comparing the analyte peak area in Set 3 to that in Set 2.
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
Data Presentation
The following tables illustrate the expected performance improvement when using a deuterated internal standard like this compound compared to a structural analog. The data presented here is illustrative and based on typical outcomes.
Table 1: Comparison of Precision and Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 10 | 101.5 | 3.8 |
| 100 | 99.2 | 2.5 | |
| 1000 | 100.8 | 1.9 | |
| Structural Analog | 10 | 88.7 | 11.2 |
| 100 | 93.1 | 9.8 | |
| 1000 | 95.4 | 7.5 |
Table 2: Matrix Effect Assessment
| Internal Standard Type | Matrix Lot | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
| This compound | 1 | 0.78 | 0.99 |
| 2 | 0.85 | 1.02 | |
| 3 | 0.72 | 0.98 | |
| CV (%) | 3.1 | ||
| Structural Analog | 1 | 0.79 | 0.85 |
| 2 | 0.88 | 1.15 | |
| 3 | 0.69 | 0.92 | |
| CV (%) | 16.8 |
Visualizations
Caption: Troubleshooting workflow for signal suppression/enhancement issues.
Caption: Experimental workflow for evaluating matrix effects.
References
Technical Support Center: Stability of Bis(4-Methoxyphenyl)methanone-d8 in Biological Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of Bis(4-Methoxyphenyl)methanone-d8 when used as an internal standard in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a deuterated internal standard like this compound in biological matrices?
The primary stability concerns for this compound in biological matrices such as plasma, serum, or whole blood include:
-
Freeze-Thaw Stability: The integrity of the compound after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Degradation of the compound when left at room temperature for periods relevant to sample handling and processing.[1]
-
Long-Term Stability: The stability of the compound over extended periods under frozen storage conditions.[1]
-
Isotopic Exchange: The potential for deuterium (B1214612) atoms to exchange with protons from the surrounding matrix, also known as back-exchange. This is more likely to occur if the deuterium labels are in labile positions.
Q2: What are the typical acceptance criteria for stability studies of an internal standard?
According to regulatory guidelines from bodies like the FDA and ICH, the mean concentration of the internal standard in the stability test samples should be within ±15% of the nominal (initial) concentration.[2]
Q3: How can I prevent the loss of deuterium from this compound?
Loss of deuterium (back-exchange) can be minimized by:
-
Confirming Label Stability: The deuterium atoms in this compound are on the aromatic rings, which are generally stable and not prone to exchange under typical bioanalytical conditions.
-
pH Control: Maintaining an appropriate pH during sample storage and preparation can minimize acid- or base-catalyzed exchange.
-
Solvent Selection: While not always feasible in bioanalysis, avoiding highly protic solvents during long-term storage of stock solutions can be beneficial.
Q4: What could cause high variability in the this compound response?
High variability in the internal standard response can be attributed to several factors:[3][4][5]
-
Inconsistent Sample Preparation: Errors during extraction, such as variable recovery.[5]
-
Instrumental Issues: Fluctuations in the mass spectrometer performance or injection volume inconsistencies.[4][5]
-
Matrix Effects: Ion suppression or enhancement caused by other components in the biological sample.[3][4]
-
Human Error: Pipetting inaccuracies when adding the internal standard.[4]
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (IS) Response
-
Symptom: High coefficient of variation (%CV) for the this compound peak area across a batch of samples.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting/Dispensing Error | Verify the calibration and performance of pipettes and automated liquid handlers. Ensure consistent and accurate addition of the IS to all samples. |
| Inconsistent Extraction Recovery | Optimize the sample extraction procedure to ensure it is robust and reproducible. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). |
| Matrix Effects | Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix from at least six different sources.[6] If significant matrix effects are observed, modify the chromatographic conditions to separate the IS from interfering components. |
| Instrument Instability | Check the LC-MS/MS system for performance issues such as detector sensitivity drift or inconsistent injector performance. Run system suitability tests before each batch. |
Issue 2: Apparent Degradation of this compound in Stability Samples
-
Symptom: The mean concentration of this compound in stability samples (e.g., after freeze-thaw cycles) is outside the ±15% acceptance range of the nominal concentration.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Instability | Although benzophenones are generally stable, perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and pathways.[7][8] This will help in developing a stability-indicating method. |
| Adsorption to Container | The compound may be adsorbing to the surface of storage containers (e.g., plastic tubes). Test stability in different types of containers (e.g., polypropylene (B1209903) vs. glass) to assess this possibility. |
| Improper Storage | Ensure that storage temperatures are consistently maintained and monitored. Verify the temperature of freezers and the bench-top environment. |
| Incorrect Reference Sample | The "time zero" or reference samples may have been prepared incorrectly. Always prepare fresh comparison samples for each stability assessment. |
Quantitative Data Summary
The following tables present hypothetical but representative data for the stability assessment of this compound in human plasma. The acceptance criterion is that the mean concentration should be within 85% to 115% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Quality Control Sample | Nominal Conc. (ng/mL) | Cycle 1 Conc. (ng/mL) | Cycle 2 Conc. (ng/mL) | Cycle 3 Conc. (ng/mL) | Mean Conc. (ng/mL) | % Nominal |
| Low QC | 50 | 48.5 | 49.2 | 48.8 | 48.8 | 97.6 |
| High QC | 400 | 390.1 | 395.5 | 392.3 | 392.6 | 98.2 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Quality Control Sample | Nominal Conc. (ng/mL) | 4 hours Conc. (ng/mL) | 8 hours Conc. (ng/mL) | 24 hours Conc. (ng/mL) | Mean Conc. (ng/mL) | % Nominal |
| Low QC | 50 | 49.5 | 49.1 | 48.7 | 49.1 | 98.2 |
| High QC | 400 | 398.2 | 396.4 | 394.0 | 396.2 | 99.1 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Quality Control Sample | Nominal Conc. (ng/mL) | 1 Month Conc. (ng/mL) | 3 Months Conc. (ng/mL) | 6 Months Conc. (ng/mL) | Mean Conc. (ng/mL) | % Nominal |
| Low QC | 50 | 50.1 | 49.8 | 49.5 | 49.8 | 99.6 |
| High QC | 400 | 402.5 | 399.1 | 397.6 | 399.7 | 99.9 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of blank human plasma with this compound at two concentration levels (Low QC and High QC). Aliquot these samples into multiple storage vials.
-
Time Zero Analysis: Analyze a set of freshly prepared QC samples to establish the baseline (nominal) concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Repeat for a minimum of three cycles.[9]
-
-
Sample Analysis: After the final thaw, analyze the QC samples by a validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration of the QC samples and compare it to the nominal concentration. The mean should be within ±15% of the nominal value.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare Low QC and High QC samples in human plasma as described for the freeze-thaw study.
-
Time Zero Analysis: Analyze a set of freshly prepared QC samples to determine the nominal concentration.
-
Bench-Top Incubation: Leave the remaining QC samples at room temperature for a duration that simulates the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Sample Analysis: After the specified duration, analyze the QC samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of the incubated samples to the nominal concentration. The deviation should not exceed ±15%.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. fda.gov [fda.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. benchchem.com [benchchem.com]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
Technical Support Center: Common Challenges with Stable Isotope Labeled Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common challenges with stable isotope-labeled (SIL) internal standards in chromatography-mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good SIL internal standard?
A: A suitable SIL internal standard (SIL-IS) is critical for accurate and reproducible quantification. Several factors determine its usability:
-
Label Stability: The isotopic label must be positioned on a non-exchangeable site to prevent its loss or exchange with protons from the solvent or matrix.[1] Deuterium (B1214612) labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be susceptible to exchange.[1][2] Using ¹³C or ¹⁵N isotopes is advantageous as they are not able to exchange.[1]
-
Sufficient Mass Difference: A mass difference of three or more mass units between the analyte and the SIL-IS is generally required for small molecules to prevent spectral overlap.[1]
-
High Isotopic and Chemical Purity: The SIL-IS should be free of unlabeled analyte, which can lead to artificially high concentration measurements. The presence of unlabeled species should ideally be less than 2%.[3]
-
Co-elution with Analyte: The SIL-IS should co-elute with the analyte to ensure both experience the same matrix effects and ionization suppression or enhancement.[4]
Q2: Why is my deuterated internal standard showing a different retention time than the analyte?
A: A difference in retention time between an analyte and its deuterated internal standard is a known phenomenon often attributed to the "deuterium isotope effect". This effect is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium. This slight retention time difference can lead to varying degrees of ion suppression for the analyte and the internal standard, which can compromise the accuracy of the assay.[4] Using ¹³C or ¹⁵N-labeled standards can minimize this issue as they typically co-elute perfectly with the unlabeled analyte.[4][5]
Q3: Can a SIL internal standard always correct for matrix effects?
A: While SIL internal standards are the gold standard for mitigating matrix effects, they are not always a perfect solution.[6][7] If the SIL-IS does not perfectly co-elute with the analyte, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[8] In cases with severe matrix effects, even a co-eluting SIL-IS may not guarantee a constant analyte/internal standard response ratio, which is essential for a robust method.
Q4: What is isotopic cross-contribution and how does it affect my results?
A: Isotopic cross-contribution, or "crosstalk," occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa.[9] This can happen in two ways:
-
The SIL-IS contains a small amount of the unlabeled analyte as an impurity.
-
The naturally occurring isotopes of the analyte (e.g., ¹³C) contribute to the mass channel of the SIL-IS. This is more pronounced for higher molecular weight compounds or those containing elements with rich isotopic patterns like chlorine or bromine.[9][10]
This interference can lead to non-linear calibration curves and biased quantitative results.[9][11]
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: High Variability in Internal Standard Peak Area
Q: The peak area of my SIL internal standard is highly variable across a batch of samples. What is causing this and how can I fix it?
A: High variability in the IS response is a common problem that can compromise the accuracy and precision of quantitative results.[12][13] This suggests an inconsistency in the analytical process, which can usually be traced to sample preparation, the LC system, or the MS detector.[13]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the entire sample preparation workflow for consistency. Ensure pipettes are calibrated, extraction times are uniform, and solvent evaporation/reconstitution steps are performed identically for all samples.[12][13] |
| Variable Matrix Effects | Different samples can have varying levels of matrix components, leading to inconsistent ion suppression or enhancement.[6][12] Evaluate the matrix effect using the post-extraction spike method (see Experimental Protocols). If significant, improve sample cleanup (e.g., use a more selective SPE sorbent) or optimize chromatography to separate the analyte/IS from interferences.[12] |
| Autosampler/Injector Issues | Inconsistent injection volumes or air bubbles in the syringe can cause significant variability.[13] Perform an injection precision test with a standard solution. Check for carryover by injecting a blank after a high-concentration sample and optimize the needle wash method if necessary.[12] |
| MS Detector Instability | A dirty or improperly positioned spray needle in the mass spectrometer source can lead to fluctuating ionization efficiency.[13] Perform source maintenance and cleaning. |
Caption: Workflow for diagnosing high internal standard (IS) variability.
Issue 2: Poor or No Signal from Internal Standard
Q: I'm seeing a very low signal, or no signal at all, for my SIL internal standard. What are the likely causes?
A: A low or absent IS signal can halt an experiment and points to issues ranging from standard preparation to instrument settings.[12]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage/Handling | SIL-IS can degrade if not stored under the manufacturer's recommended conditions (e.g., temperature, light protection).[12] Always prepare fresh working solutions and minimize freeze-thaw cycles.[12] |
| Pipetting or Dilution Errors | Inaccurate pipetting or calculation errors can result in a much lower concentration of the IS being added to samples than intended.[12] Verify all calculations and ensure pipettes are calibrated. Prepare a fresh dilution series to confirm stock solution concentrations.[12] |
| Degradation in Matrix | The SIL-IS may be unstable and degrade after being added to the biological matrix.[12] Perform a stability assessment by incubating the SIL-IS in the matrix at different temperatures and for different durations before analysis.[12] |
| Inefficient Ionization | Mass spectrometer source conditions may not be optimized for the SIL-IS.[12] Infuse a solution of the SIL-IS directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature).[12] |
| Poor Extraction Recovery | A significant portion of the IS may be lost during sample preparation.[12] Experiment with different extraction solvents, pH, or SPE conditions. Ensure the elution volume is sufficient to completely recover the IS from an SPE cartridge.[12] |
Caption: Decision tree for troubleshooting a low or absent IS signal.
Issue 3: Isotopic Instability (Deuterium Exchange)
Q: I suspect the deuterium label on my internal standard is unstable. How can I confirm this and what can I do to prevent it?
A: Deuterium exchange, the unintended swapping of deuterium for hydrogen, can significantly impact assay accuracy by artificially inflating the analyte signal and decreasing the IS signal.[2][5] This is a known limitation of deuterated standards, especially when labels are in chemically active positions.[5][14]
Potential Causes and Solutions:
| Parameter | Impact on Deuterium Exchange |
| pH | The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in basic conditions.[2] |
| Temperature | Higher temperatures accelerate the rate of exchange.[2] |
| Label Position | Deuterium on heteroatoms (O, N) or on carbons alpha to a carbonyl group are highly susceptible to exchange.[1][2] |
| Solvent/Matrix | Protic solvents (water, methanol) are required for exchange to occur. Components in the biological matrix can also catalyze the process.[2] |
Troubleshooting Steps:
-
Confirm Exchange: Incubate the deuterated IS in a blank matrix and in the final reconstitution solvent at different time points (e.g., 0, 4, 8, 24 hours) and temperatures (e.g., 4°C, room temperature). Analyze the samples by monitoring both the analyte and IS mass transitions. An increase in the analyte signal over time in these samples confirms back-exchange.[2][12]
-
Mitigation Strategies:
-
Adjust pH: Keep solutions, especially the final extract, at a slightly acidic pH if possible.[2]
-
Control Temperature: Perform sample preparation steps at lower temperatures and store extracts in the autosampler at a reduced temperature (e.g., 4°C).[2]
-
Select a Better Standard: The most robust solution is to use a SIL-IS with a more stable label, such as ¹³C or ¹⁵N, which are not susceptible to exchange.[2][14] If using a deuterated standard is unavoidable, choose one where the labels are on a stable part of the molecule, like an aromatic ring not prone to exchange.[1]
-
Data Presentation
Table 1: General Acceptance Criteria for SIL Internal Standard Performance
| Parameter | Acceptance Criteria | Common Reasons for Failure |
| IS Response Variability | Relative Standard Deviation (RSD) ≤ 15% across the batch | Inconsistent sample prep, variable matrix effects, injector issues.[13] |
| Extraction Recovery | Consistent across the batch (e.g., RSD ≤ 15%) and preferably >50% | Suboptimal extraction conditions, IS degradation.[12] |
| Matrix Factor (MF) | 0.85 – 1.15 (Ideally close to 1.0) | Significant ion suppression or enhancement from matrix components.[6] |
| IS-Normalized MF | 0.95 – 1.05 | Differential matrix effects between analyte and IS.[15] |
| Analyte in IS Blank | Response should be < 5% of the analyte response at the LLOQ. | Isotopic impurity of the SIL-IS. |
| IS in Analyte ULOQ | Response should be < 5% of the IS response. | Isotopic contribution from the analyte (crosstalk).[12] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.[12]
Objective: To determine if co-eluting matrix components are affecting the ionization of the analyte and the SIL internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent. This represents the response without any matrix.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank matrix. Spike the analyte and SIL-IS into the extracted matrix after all cleanup steps, just before the final evaporation and reconstitution. This measures the effect of the matrix on the MS signal.[12]
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before extraction. This set is used to evaluate recovery but is not needed for the Matrix Factor calculation itself.[12]
-
-
Analysis: Analyze all samples and record the peak areas for the analyte and the SIL-IS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
This value demonstrates the ability of the IS to compensate for matrix effects. A value close to 1 is ideal.
-
-
Protocol 2: Assessment of SIL-IS Chemical Purity via HPLC-UV
Objective: To determine the chemical purity of the SIL-IS and identify any non-isotopically labeled impurities.[12]
Methodology:
-
Prepare Solutions: Prepare a stock solution of the SIL-IS in a suitable solvent. Prepare a series of dilutions to establish a working concentration.
-
HPLC-UV Analysis:
-
Use an HPLC system with a UV detector.
-
Select a column and mobile phase that provides good separation of the analyte from potential impurities.
-
Set the UV detector to the wavelength of maximum absorbance for the analyte.[12]
-
-
Data Analysis:
-
Inject the SIL-IS solution.
-
Calculate the area percent of the main peak relative to the total area of all detected peaks. This provides an estimate of the chemical purity.[12]
-
Protocol 3: Assessment of Isotopic Purity and Cross-Contribution
Objective: To check for the presence of unlabeled analyte in the SIL-IS and to measure the isotopic contribution of the analyte to the IS signal.[12]
Methodology:
-
Prepare Samples:
-
IS-only Sample: Prepare a sample containing only the SIL-IS at the working concentration in the final solvent.
-
Analyte ULOQ Sample: Prepare a sample of the analyte at the Upper Limit of Quantification (ULOQ) without any IS.
-
-
LC-MS/MS Analysis:
-
Data Analysis and Acceptance Criteria:
-
Isotopic Purity: The signal of the unlabeled analyte in the IS-only sample should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
Cross-Contribution: The signal of the IS in the analyte ULOQ sample should be less than 5% of the mean IS response in calibration standards and QC samples.
-
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. tandfonline.com [tandfonline.com]
Validation & Comparative
The Gold Standard: A Comparative Guide to Bis(4-Methoxyphenyl)methanone-d8 and Non-Deuterated Internal Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise analytical data is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison between the deuterated internal standard, Bis(4-Methoxyphenyl)methanone-d8, and its non-deuterated counterpart, highlighting the superior performance of the former with supporting experimental principles and detailed methodologies.
Internal standards (IS) are indispensable in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), for correcting analytical variability. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation, injection, and ionization. The two primary choices for an internal standard are a deuterated (or stable isotope-labeled) version of the analyte or a structurally similar non-deuterated compound.
Performance Comparison: The Decisive Advantage of Deuteration
The scientific consensus firmly establishes stable isotope-labeled internal standards (SIL-IS), such as this compound, as the gold standard in bioanalysis. Their performance consistently surpasses that of non-deuterated, or structural analogue, internal standards. The key to this superiority lies in the near-identical chemical and physical properties between the deuterated standard and the target analyte.
Key Advantages of this compound:
-
Co-elution and Matrix Effect Compensation: this compound, being chemically identical to its non-deuterated form, co-elutes with the analyte during chromatographic separation. This ensures that both compounds experience the same matrix effects—ion suppression or enhancement—at the same time, leading to the most accurate correction and more reliable data.[1][2]
-
Similar Extraction Recovery and Ionization Response: The deuterated standard exhibits nearly identical extraction recovery and ionization response to the analyte, effectively correcting for variations during sample workup and analysis.[3]
-
Enhanced Accuracy and Precision: By effectively normalizing for a wide range of analytical variabilities, the use of this compound leads to significantly improved accuracy and precision in quantitative assays.[4]
-
Regulatory Acceptance: The use of deuterated internal standards is strongly favored by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4]
While a structural analogue internal standard can be a viable alternative when a deuterated standard is unavailable, it will not have the exact same retention time, extraction recovery, or ionization response as the analyte. This can lead to less effective correction for matrix effects and potentially compromise the accuracy of the results.
Quantitative Data Comparison
To illustrate the performance difference, the following table summarizes hypothetical yet representative data from a comparative study evaluating the ability of this compound and a non-deuterated structural analogue to compensate for matrix effects in human plasma.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analogue IS |
| Analyte Recovery (%) | 98.5 ± 2.1 | 92.3 ± 5.4 |
| Precision (%RSD) | 2.5 | 6.8 |
| Accuracy (%Bias) | 1.2 | -7.5 |
| Matrix Factor (CV%) | 3.1 | 14.2 |
This data is illustrative and intended to represent typical performance differences.
The significantly lower coefficient of variation (CV%) for the matrix factor with the deuterated internal standard indicates a much better compensation for the variability of the matrix effect across different plasma lots.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a matrix effect evaluation is a key experiment. The following is a detailed methodology for such an evaluation.
Objective:
To determine the ability of this compound and a non-deuterated structural analogue internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
This compound
-
Non-deuterated structural analogue internal standard
-
Blank human plasma from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (1 mg/mL) of the analyte, this compound, and the non-deuterated IS in a suitable organic solvent (e.g., methanol).
-
From these stock solutions, prepare working standard solutions and internal standard spiking solutions at the desired concentrations.
-
-
Sample Preparation for Matrix Effect Evaluation:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[2]
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[2]
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.
-
IS-Normalized MF = MF(analyte) / MF(IS)
-
-
Evaluation of Performance:
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[2]
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision pathway for internal standard selection.
References
A Comparative Analysis of Bis(4-Methoxyphenyl)methanone-d8 and Its Structural Analogs for Researchers
This guide provides a detailed comparison of Bis(4-Methoxyphenyl)methanone-d8 with its non-deuterated counterpart and other structural analogs for researchers, scientists, and drug development professionals. The focus is on providing objective comparisons based on available data, including physicochemical properties and biological activities, supplemented with experimental protocols and pathway diagrams.
Physicochemical Properties
The primary distinction between this compound and its non-deuterated form lies in the isotopic labeling. This substitution of hydrogen with deuterium (B1214612) is key for its application in analytical studies.
| Property | This compound | Bis(4-Methoxyphenyl)methanone |
| Molecular Formula | C₁₅H₆D₈O₃[1] | C₁₅H₁₄O₃[2][3][4][5] |
| Molecular Weight | 250.32 g/mol [1] | 242.27 g/mol [3][6] |
| CAS Number | 350818-55-2[1] | 90-96-0[2][3][5] |
| Melting Point | Not specified | 141-146 °C[2] |
| Solubility | Not specified | Insoluble in water, soluble in ethanol[7] |
| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer in pharmacokinetic studies[8] | Chemical intermediate, photoinitiator, UV filter ingredient[9][10] |
Biological Activity: A Focus on Benzophenone (B1666685) Derivatives
While specific biological activity data for this compound is limited due to its primary use as an analytical standard, the broader class of benzophenone derivatives has been extensively studied for various pharmacological activities.[9][10][11] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, which is an important consideration in drug development.[8]
Anti-inflammatory Activity
A significant area of research for benzophenone analogs is their anti-inflammatory potential, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[11] These enzymes are crucial in the synthesis of prostaglandins, which are key mediators of inflammation.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Groups:
-
Control group (vehicle only)
-
Standard drug group (e.g., Indomethacin)
-
Test compound groups (various concentrations of benzophenone analogs)
-
-
Procedure:
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity
Several benzophenone derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines.[12][13] The mechanism of action can vary, but some analogs have been shown to induce apoptosis and inhibit angiogenesis.[12] Structure-activity relationship (SAR) studies have indicated that the type and position of substituents on the benzophenone scaffold significantly influence the cytotoxic potency.[12] For instance, the presence of methyl, chloro, and fluoro groups has been shown to enhance anticancer activity in some cases.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (benzophenone analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are determined.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Benzophenone Analogs.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. BIS(4-METHOXYPHENYL)METHANONE | CAS 90-96-0 [matrix-fine-chemicals.com]
- 4. Synthonix, Inc > 90-96-0 | Bis(4-Methoxyphenyl)methanone [synthonix.com]
- 5. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 6. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4'-Dimethoxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Validating Bioanalytical Methods with Bis(4-Methoxyphenyl)methanone-d8
For researchers, scientists, and drug development professionals engaged in bioanalysis, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy and reliability of quantitative data. This guide provides an objective comparison of bioanalytical methods utilizing the deuterated internal standard, Bis(4-Methoxyphenyl)methanone-d8, against alternatives, supported by established principles and experimental methodologies.
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, such as this compound, are widely regarded as the gold standard in bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte. This near-identical chemical nature ensures they effectively track the analyte throughout the entire analytical process.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Quantitative Performance Comparison of Internal Standard Types
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Structural Analog) Internal Standard |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing and correcting for the same ion suppression or enhancement. | Variable: Differences in physicochemical properties can lead to differential elution and ionization, resulting in incomplete correction. |
| Accuracy | High: More accurate quantification due to better correction for variability. | Moderate to High: Accuracy can be compromised by differential matrix effects and extraction recovery. |
| Precision (%CV) | Low: Typically results in lower coefficient of variation due to consistent normalization. | Moderate: Higher variability can be observed due to less effective normalization. |
| Extraction Recovery | Nearly Identical to Analyte: Tracks the analyte closely through sample preparation steps. | Variable: May have different extraction efficiencies compared to the analyte. |
| Chromatographic Behavior | Co-elution with Analyte: Ensures simultaneous analysis under the same conditions. | Different Retention Time: Elutes at a different time than the analyte, which may not account for time-dependent matrix effects. |
| Cost | Higher: Synthesis of isotopically labeled standards is more expensive. | Lower: Often commercially available or easier to synthesize. |
Experimental Protocols
A robust bioanalytical method validation using an internal standard involves several key experiments to assess its performance. Below is a detailed methodology for a critical experiment: the evaluation of matrix effects.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of this compound and a non-deuterated structural analog to compensate for matrix-induced ion suppression or enhancement in a bioanalytical method for an analyte (e.g., Benzophenone).
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Analyte of interest (e.g., Benzophenone).
-
Deuterated internal standard: this compound.
-
Non-deuterated internal standard: A suitable structural analog (e.g., 4-Methylbenzophenone).
-
Reagents for sample preparation (e.g., acetonitrile (B52724) for protein precipitation, or solid-phase extraction cartridges and solvents).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard prepared in a clean solvent mixture (e.g., mobile phase).
-
Set B (Post-Extraction Spiked): Blank plasma is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spiked): Analyte and internal standard are added to the blank plasma before the extraction process.
-
-
Sample Preparation (using Solid-Phase Extraction - SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: For Set C, load 0.5 mL of the spiked plasma sample onto the cartridge. For Set B, load 0.5 mL of blank plasma.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase. For Set B, add the analyte and internal standard to the dried extract before reconstitution.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the prepared samples from all three sets into the LC-MS/MS system.
-
Monitor the peak areas of the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
Calculate Recovery (RE): RE = (Peak Area in Pre-Extraction Spiked Sample) / (Peak Area in Post-Extraction Spiked Sample)
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Post-Extraction Spiked Sample) / (Peak Area Ratio of Analyte/IS in Neat Solution)
-
Evaluate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six different plasma sources for both the deuterated and non-deuterated internal standards. A lower %CV indicates better compensation for the variability of the matrix effect.
-
Visualizing the Workflow and Decision Process
To better understand the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.
Bioanalytical experimental workflow using an internal standard.
Decision-making process for internal standard selection.
A Comparative Guide to Ensuring Accuracy and Precision with Bis(4-Methoxyphenyl)methanone-d8
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative analysis is paramount. In liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an internal standard is a critical factor in the reliability of the results. This guide provides an objective comparison of Bis(4-Methoxyphenyl)methanone-d8, a stable isotope-labeled internal standard (SIL-IS), against traditional non-isotopic analog standards, supported by representative experimental data and protocols.
Stable isotope-labeled compounds are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound is chemically identical to its non-deuterated counterpart, with the key difference being the substitution of eight hydrogen atoms with their heavier, stable isotope, deuterium.[2] This subtle modification allows the internal standard to closely mimic the behavior of the analyte during sample extraction, chromatography, and ionization, thereby correcting for variability that can compromise data integrity.[1][3][4]
Performance Comparison: SIL-IS vs. Analog IS
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the target analyte, ensuring it experiences the same matrix effects and ionization suppression or enhancement.[4][5][6] This leads to significant improvements in precision and accuracy compared to using a structural analog, which may have different chromatographic behavior and ionization efficiency.[7]
The following table summarizes a typical performance comparison for the quantification of a hypothetical analyte in human plasma using either this compound as a SIL-IS or a non-isotopic structural analog as the internal standard.
| Performance Metric | With Analog Internal Standard | With this compound (SIL-IS) |
| Precision (%CV) at Low QC | 8.9% | 3.1% |
| Precision (%CV) at Mid QC | 7.6% | 2.8% |
| Precision (%CV) at High QC | 6.8% | 2.5% |
| Accuracy (%Bias) at Low QC | +11.2% | +1.5% |
| Accuracy (%Bias) at Mid QC | -9.5% | -0.8% |
| Accuracy (%Bias) at High QC | -7.9% | +1.1% |
| Internal Standard Response Variability | High | Low |
Data are representative based on typical assay improvements when switching from an analog to a stable isotope-labeled internal standard.[1]
Experimental Workflow and Protocol
To achieve robust and reliable results, a validated protocol is essential. The following outlines a standard procedure for quantifying a target analyte in a plasma matrix using this compound as an internal standard via LC-MS/MS.
The diagram below illustrates the typical workflow for a bioanalytical assay utilizing a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
This protocol is a common method for cleaning up plasma samples before LC-MS/MS analysis.[3]
-
Sample Preparation:
-
Aliquot 100 µL of the plasma sample (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Addition:
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[3]
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean LC vial, avoiding the protein pellet.[3]
-
-
Analysis:
-
The sample is now ready for injection into the LC-MS/MS system.
-
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision.[3] Its ability to co-elute and behave identically to the target analyte effectively corrects for matrix effects and procedural inconsistencies, which is a significant advantage over non-isotopic analog standards.[1][5] For any quantitative bioanalytical method, the adoption of a SIL-IS is not merely a best practice but a critical component in ensuring the integrity and validity of the data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Gold Standard in Bioanalysis: A Guide to Calculating Inter- and Intra-Assay Variability with Bis(4-Methoxyphenyl)methanone-d8
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative bioanalysis is paramount. The use of stable isotope-labeled internal standards, such as Bis(4-Methoxyphenyl)methanone-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely recognized as the gold standard for minimizing assay variability.[1][2] This guide provides a comprehensive comparison of bioanalytical method performance, detailing the role of deuterated internal standards in ensuring robust and reliable data. We present supporting experimental data and detailed protocols to illustrate the calculation of inter- and intra-assay variability.
The Critical Role of Deuterated Internal Standards
In quantitative LC-MS/MS assays, an internal standard is essential to control for variability in sample extraction, injection volume, and instrument response.[3] An ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties, thereby compensating for potential sources of error.[3] this compound, a deuterated analog of Bis(4-Methoxyphenyl)methanone, serves as an excellent internal standard due to its chemical similarity to the unlabeled analyte, differing only in mass. This mass difference allows for its distinct detection by the mass spectrometer while ensuring it behaves almost identically to the analyte throughout the analytical process. The use of such deuterated standards significantly enhances the robustness and reliability of bioanalytical methods.[3]
Quantifying Assay Performance: Inter- and Intra-Assay Variability
The precision of a bioanalytical method is determined by calculating the inter- and intra-assay variability, typically expressed as the coefficient of variation (CV%).
-
Intra-assay variability (within-run precision) measures the precision of measurements within a single analytical run. It is assessed by analyzing multiple replicates of the same sample in one assay.
-
Inter-assay variability (between-run precision) evaluates the precision of measurements across different analytical runs, often conducted on different days. This is determined by analyzing the same samples in multiple, independent assays.
Generally, for bioanalytical methods, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[4]
Comparative Performance Data
The following tables summarize hypothetical yet representative data from a bioanalytical method validation for a theoretical analyte, "Analyte X," using this compound as the internal standard. This data illustrates the typical performance enhancements achieved by employing a deuterated internal standard.
Table 1: Intra-Assay Precision for Analyte X using this compound Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Low QC | 5.0 | 5.1 | 0.25 | 4.9% |
| Medium QC | 50.0 | 49.5 | 1.98 | 4.0% |
| High QC | 400.0 | 404.0 | 14.14 | 3.5% |
Table 2: Inter-Assay Precision for Analyte X using this compound Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=18, 6 replicates over 3 days) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Low QC | 5.0 | 5.2 | 0.36 | 6.9% |
| Medium QC | 50.0 | 48.9 | 2.69 | 5.5% |
| High QC | 400.0 | 408.0 | 18.36 | 4.5% |
Experimental Protocol for Determining Inter- and Intra-Assay Variability
This section details the methodology for assessing the precision of a quantitative LC-MS/MS assay for "Analyte X" in human plasma, utilizing this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in a suitable organic solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Analyte X into blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Analyte X and this compound.
4. Data Analysis and Calculation of Variability:
-
Integrate the peak areas for the MRM transitions of Analyte X and the internal standard.
-
Calculate the peak area ratio of Analyte X to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their nominal concentrations.
-
Determine the concentration of Analyte X in the QC samples using the calibration curve.
-
Intra-Assay Variability: For each QC level, calculate the mean, standard deviation (SD), and coefficient of variation (CV%) from the concentrations of the six replicates within a single run.
-
CV% = (SD / Mean) * 100
-
-
Inter-Assay Variability: For each QC level, calculate the mean, SD, and CV% from the concentrations of all replicates across the three separate runs.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing assay variability and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for determining assay variability.
Caption: Correction of variability using a deuterated internal standard.
References
A Comparative Guide to the Use of Deuterated Internal Standards in Quantitative Analysis: Featuring Bis(4-Methoxyphenyl)methanone-d8
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of deuterated internal standards, such as Bis(4-Methoxyphenyl)methanone-d8, with non-deuterated alternatives. The information presented is based on established principles of analytical method validation and supported by data from comparative studies.
This compound is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone.[1] It is commonly used as an internal standard in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The primary advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. This near-identical behavior during sample preparation, chromatography, and ionization is crucial for compensating for analytical variability.[3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice between a deuterated and a non-deuterated (or structural analog) internal standard can significantly influence the outcome of a quantitative assay. The following table summarizes the key performance differences based on established analytical validation parameters.
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analog) Internal Standard |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different chemical structure leads to different retention times. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement as the analyte.[4] | Poor to moderate, as differential elution leads to varying matrix effects. |
| Extraction Recovery | Excellent, with recovery closely tracking the analyte. | Variable, as physicochemical differences can lead to different extraction efficiencies. |
| Accuracy and Precision | High accuracy and precision due to effective normalization. | Can be compromised by inconsistent compensation for variability. |
| Cost and Availability | Generally higher cost and may require custom synthesis. | Lower cost and more readily available. |
Experimental Protocols
A robust analytical method validation is essential to ensure the reliability of quantitative data. Below is a representative experimental protocol for the validation of a bioanalytical method using a deuterated internal standard like this compound.
Objective: To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of an analyte in human plasma using its deuterated internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC sample), add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and this compound.
4. Validation Parameters:
-
Selectivity: Analyze at least six different sources of blank biological matrix to check for interferences at the retention times of the analyte and IS.[4]
-
Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).[4]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples from different sources to the response in a neat solution.[4]
-
Recovery: Determine the extraction efficiency by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of processes in a bioanalytical method validation and the role of a deuterated internal standard.
Caption: Bioanalytical Method Validation Workflow.
Caption: Role of a Deuterated Internal Standard.
References
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to Bis(4-Methoxyphenyl)methanone-d8
For researchers, scientists, and drug development professionals operating within the stringent requirements of regulatory compliance, the choice of an internal standard in bioanalytical assays is a critical decision that directly impacts data integrity and reliability. This guide provides an objective comparison of Bis(4-Methoxyphenyl)methanone-d8, a deuterated internal standard, with its non-deuterated alternatives, supported by representative experimental data and detailed methodologies.
In the landscape of quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard.[1][2][3] this compound, a deuterated form of Bis(4-Methoxyphenyl)methanone, exemplifies the advantages of this class of internal standards. Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample extraction, chromatography, and ionization, thereby providing superior accuracy and precision in quantification.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound over non-deuterated alternatives, such as structural analogs, is evident across key bioanalytical validation parameters. Structural analogs, while similar, do not co-elute perfectly with the analyte, leading to potential discrepancies in compensating for matrix effects and ionization variability.[1][2]
The following tables summarize representative quantitative data comparing the performance of a deuterated internal standard with a non-deuterated structural analog in a typical bioanalytical method validation.
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Structural Analog | Key Advantage of Deuterated Standard |
| Accuracy (% Bias) | Typically within ± 5% | Can be up to ± 15% or more | Closer tracking of the analyte leads to more accurate quantification. |
| Precision (% CV) | < 5% | < 15% | Reduced variability in analyte response normalization. |
| Matrix Effect (% CV of IS-normalized MF) | ≤ 5% | Can be > 15% | Superior compensation for ion suppression or enhancement from complex biological matrices.[4] |
| Recovery Variability | Low | Higher | More consistent extraction efficiency across different samples. |
| Regulatory Acceptance | Highly Recommended by FDA & EMA | Acceptable, but with greater scrutiny | Meets the highest standards for data reliability in regulatory submissions.[3] |
Table 2: Representative Accuracy and Precision Data
| Analyte Concentration (ng/mL) | Deuterated IS Accuracy (%) | Deuterated IS Precision (% CV) | Structural Analog IS Accuracy (%) | Structural Analog IS Precision (% CV) |
| 1 (LLOQ) | 98.5 | 4.2 | 92.1 | 12.5 |
| 10 (Low QC) | 101.2 | 3.1 | 95.8 | 9.8 |
| 100 (Mid QC) | 99.8 | 2.5 | 103.4 | 7.2 |
| 800 (High QC) | 100.5 | 1.9 | 97.3 | 8.5 |
Note: The data presented in these tables is representative of typical performance and is intended for illustrative purposes. Actual results may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of any study requiring regulatory compliance. Below is a detailed methodology for a key experiment: the quantification of Bis(4-Methoxyphenyl)methanone in human plasma using this compound as an internal standard by LC-MS/MS.
Protocol: Quantitative Analysis of Bis(4-Methoxyphenyl)methanone in Human Plasma
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Bis(4-Methoxyphenyl)methanone in methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all tubes except the blank matrix.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: Isocratic elution with 76% methanol and 24% 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 35°C.[5]
-
Autosampler Temperature: 5°C.[5]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bis(4-Methoxyphenyl)methanone: [M+H]+ → fragment ion (specific m/z values to be optimized).
-
This compound: [M+H]+ → fragment ion (specific m/z values to be optimized).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical framework for selecting a deuterated internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
Comparative Guide to Assessing the Recovery of Bis(4-Methoxyphenyl)methanone-d8
This guide provides a comparative overview of analytical methods for assessing the recovery of Bis(4-Methoxyphenyl)methanone-d8, a deuterated internal standard crucial for accurate quantification in complex matrices. The performance of various sample preparation techniques is compared, supported by experimental data from studies on benzophenones and other deuterated internal standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
This compound serves as an internal standard for the quantitative analysis of Bis(4-Methoxyphenyl)methanone and similar compounds by correcting for variations during sample processing and analysis.[1] The use of a stable isotope-labeled internal standard like this is considered the gold standard in quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it closely mimics the behavior of the analyte of interest.[2] This mimicry allows for accurate correction of variations in extraction efficiency, matrix effects, and instrumental variability.[2][3]
Comparison of Sample Preparation Methods for Recovery
The recovery of an analyte or its internal standard is a critical parameter that reflects the efficiency of the extraction and clean-up process. Several techniques are commonly employed for the extraction of benzophenones from various matrices. The choice of method can significantly impact the recovery and, consequently, the accuracy of the quantitative results.
| Method | Typical Matrix | Reported Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Water, Wastewater | 74.0 - 96.4[4] | High pre-concentration factor, effective clean-up.[4][5] | Can be time-consuming, requires method development for sorbent selection.[4] |
| Liquid-Liquid Extraction (LLE) | Sediments, Sludge | >70 - >80[4] | Simple, well-established technique. | Can be labor-intensive, may use large volumes of organic solvents.[6] |
| Dispersive Solid-Phase Extraction (d-SPE) | River Water | 87.6 - 113.8[5] | Fast, uses small amounts of solvent.[5][7] | May be less effective for complex matrices compared to traditional SPE. |
| Microextraction by Packed Sorbent (MEPS) | Water, Cosmetics | Not specified, but comparable to SPE.[8] | Fast, simple, and uses minimal solvent.[8] | Lower sample volume capacity compared to SPE.[8] |
| Fast Pesticide Extraction (FaPEx) | Cereals | High recovery yields reported.[6] | Simple, fast, and minimizes handling errors.[6] | Primarily designed for pesticide residue analysis, may require adaptation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for sample preparation and analysis based on commonly used techniques for benzophenone (B1666685) analysis.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from methodologies developed for the extraction of benzophenones from water samples.[4][5]
a. Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized Water
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
b. Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100-200 mL of the water sample, spiked with a known concentration of this compound, onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with two 5 mL aliquots of a methanol/acetone (1:1, v/v) mixture.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Solid Samples
This protocol is based on methods for extracting benzophenones from solid matrices like sediments or sludge.[4]
a. Materials:
-
Methanol (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
b. Procedure:
-
Sample Preparation: Weigh 1-5 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Spiking: Spike the sample with a known amount of this compound solution.
-
Extraction: Add 10 mL of a methanol/ethyl acetate (15:85, v/v) mixture to the tube.
-
Sonication: Sonicate the mixture for 15-20 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining solid residue.
-
Combine and Concentrate: Combine the supernatants and evaporate to dryness using a rotary evaporator or nitrogen evaporator.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of benzophenone derivatives using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer.[6][9]
a. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).[9]
-
Mobile Phase A: 0.1% Formic acid in Water.[9]
-
Mobile Phase B: 0.1% Formic acid in Methanol.[9]
-
Gradient: A typical gradient might start at 20% B, increase to 90% B over several minutes, hold, and then return to initial conditions for re-equilibration.[6]
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 10 µL.[9]
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Bis(4-Methoxyphenyl)methanone and its d8-labeled internal standard need to be determined by direct infusion.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of assessing the recovery of this compound.
Caption: Experimental workflow for recovery assessment.
Caption: Logical decision flow for method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Role of Bis(4-Methoxyphenyl)methanone-d8 in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is paramount. In the realm of quantitative mass spectrometry, the choice of an internal standard can significantly influence the reliability of results. This guide provides a comprehensive literature review of the applications of Bis(4-Methoxyphenyl)methanone-d8, a deuterated internal standard, and objectively compares its utility with other alternatives, supported by representative experimental data and detailed protocols.
This compound is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone.[1] Its primary application lies in its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium (B1214612) into drug molecules is a common practice, largely for use as tracers in the drug development process to enhance pharmacokinetic and metabolic profiling.[1]
The Gold Standard: Advantages of Deuterated Internal Standards
In quantitative mass spectrometry, particularly LC-MS, internal standards are crucial for correcting analytical variability.[2] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[2] Deuterated internal standards are widely considered the gold standard for quantitative bioanalysis because their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2] This near-identical chemical nature ensures they effectively track the analyte throughout the entire analytical process.[2]
The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry.[2] Regulatory agencies highly recommend their use for the validation of bioanalytical methods.[2]
Comparative Analysis: this compound in Action
While specific published studies detailing the use of this compound are not abundant in readily available literature, its application can be effectively illustrated in the context of analyzing its non-deuterated analog, Bis(4-Methoxyphenyl)methanone, or other structurally similar benzophenone-type UV filters, such as oxybenzone (B1678072) (Benzophenone-3). Benzophenone-type UV filters are common ingredients in sunscreens and other personal care products and are frequently monitored in environmental and biological samples.[3][4][5]
Here, we present a representative comparison of using this compound versus a non-deuterated structural analog internal standard (e.g., another benzophenone (B1666685) derivative not expected in the sample) for the quantification of a target benzophenone analyte in a complex matrix like human urine or environmental water samples.
Quantitative Performance Data
The following table summarizes the expected performance metrics when using this compound compared to a non-deuterated analog internal standard in a hypothetical LC-MS/MS analysis of a benzophenone UV filter.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Analog IS | Rationale for Difference |
| Recovery (%) | 95 - 105 | 80 - 110 | The deuterated standard more closely mimics the analyte's behavior during sample extraction and processing, leading to more consistent and accurate recovery measurements. |
| Matrix Effect (%) | < 5 | 15 - 30 | Due to co-elution and identical ionization behavior, the deuterated standard effectively compensates for ion suppression or enhancement caused by the sample matrix. The non-deuterated analog may have different retention times and ionization efficiencies, leading to less effective correction.[6] |
| Precision (%RSD) | < 5 | < 15 | The superior correction for variability at each stage of the analytical process results in lower relative standard deviation and therefore higher precision. |
| Accuracy (% Bias) | < 5 | < 15 | By minimizing the impact of matrix effects and procedural variations, the deuterated standard allows for a more accurate quantification of the true analyte concentration. |
This data is representative of the expected performance of deuterated internal standards in LC-MS/MS analysis and is intended for comparative purposes.
Experimental Protocols
Below are detailed methodologies for a typical application of this compound as an internal standard in the LC-MS/MS analysis of a benzophenone-type UV filter in a biological matrix.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]
-
Spiking: To 100 µL of plasma sample, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration range).
-
Precipitation: Add 300 µL of acetonitrile (B52724) (containing the analyte for calibration standards or as a blank for unknown samples).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components, for example, starting at 30% B, ramping to 95% B, holding, and then returning to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., Benzophenone-3): Precursor ion (e.g., m/z 229.1) → Product ion (e.g., m/z 151.1).
-
Internal Standard (this compound): Precursor ion (e.g., m/z 251.3) → Product ion (e.g., m/z 140.2). (Note: These are hypothetical transitions and would need to be optimized experimentally).
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of five benzophenone-type UV filters in human urine by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Urinary concentrations of benzophenone-type UV filters in U.S. women and their association with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Concentrations of Benzophenone-type UV Filters in US Women and Their Association with Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of benzophenone-type UV filters in water and soil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of emerging contaminants in water and solid samples using high resolution mass spectrometry with a Q Exactive orbital ion trap and estrogenic activity with YES-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Bis(4-Methoxyphenyl)methanone-d8 in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Bis(4-Methoxyphenyl)methanone-d8, a deuterated internal standard, for quantitative bioanalysis. By objectively comparing its performance characteristics with non-deuterated analogues and outlining detailed experimental protocols, this document serves as a vital resource for professionals in drug development and related scientific fields.
Introduction to Deuterated Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, internal standards are crucial for achieving accurate and precise measurements. They are added to samples at a known concentration to correct for variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.
Deuterated internal standards, such as this compound, are stable isotope-labeled versions of the analyte of interest where some hydrogen atoms have been replaced by deuterium (B1214612).[1] This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the analyte while maintaining nearly identical chemical and physical behavior during the analytical process. This co-elution and similar ionization response are key advantages of using a deuterated internal standard, leading to more robust and reliable bioanalytical methods.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus supports the superior performance of stable isotope-labeled internal standards (SIL-IS), like deuterated standards, over non-deuterated or structural analogue internal standards. The primary advantage of using a deuterated standard like this compound is its ability to more effectively compensate for matrix effects.[2] Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.
While highly effective, it is important to be aware of potential limitations of deuterated standards, such as isotopic effects that may cause a slight chromatographic shift between the analyte and the internal standard, and the potential for in-source loss of the deuterium label for certain molecules.[3] However, for most applications, the benefits of using a deuterated internal standard far outweigh these potential drawbacks.
Expected Performance of this compound
Table 1: Expected Linearity and Sensitivity of Bis(4-Methoxyphenyl)methanone in Human Plasma
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Expected Accuracy and Precision of Bis(4-Methoxyphenyl)methanone in Human Plasma
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | 100 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Expected Matrix Effect and Recovery of Bis(4-Methoxyphenyl)methanone in Human Plasma
| Parameter | Expected Performance |
| Matrix Factor (normalized with IS) | 0.95 - 1.05 |
| Recovery | > 85% |
Experimental Protocols
The following is a detailed methodology for a typical experiment to evaluate the performance of this compound as an internal standard for the quantification of its non-deuterated analogue in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
This protocol outlines a common and straightforward method for extracting the analyte and internal standard from a plasma matrix.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the analysis.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Bis(4-Methoxyphenyl)methanone: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
-
Ion Source Temperature: 550 °C
-
IonSpray Voltage: 5500 V
Signaling Pathway for Data Analysis
The following diagram illustrates the logical flow of data processing for quantitative analysis.
Caption: Data analysis workflow for quantitative bioanalysis.
Conclusion
This compound is an excellent choice as an internal standard for the quantitative analysis of its non-deuterated analogue in various biological matrices. Its use is expected to provide high levels of accuracy, precision, and robustness by effectively compensating for matrix effects and other sources of analytical variability. The experimental protocols and performance characteristics outlined in this guide, while based on expected values for similar compounds, provide a strong framework for the development and validation of specific bioanalytical methods. Researchers and scientists can adapt these methodologies to their specific needs to achieve reliable and high-quality quantitative data.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bis(4-Methoxyphenyl)methanone-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bis(4-Methoxyphenyl)methanone-d8. The following procedures for personal protective equipment, operational handling, and disposal are based on the safety profiles of the parent compound, Bis(4-Methoxyphenyl)methanone, and general best practices for handling deuterated and powdered chemical compounds.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment for different procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required |
| Weighing and Transferring (in a fume hood) | Safety glasses with side shields or goggles[1] | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Recommended to minimize inhalation of fine particulates.[1] |
| Dissolving and Solution Handling | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator appropriate for dusts[1] |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required |
Operational Plan: From Receipt to Use
A systematic approach is essential for safely handling this compound in a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.
-
Verify that the quantity received matches the order.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly closed to prevent contamination and absorption of moisture.[2]
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Handling (Weighing and Dissolving):
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust particles.
-
Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
To weigh the compound, use a tared, sealed container to minimize exposure. Avoid generating dust.[1]
-
When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
-
This compound should be treated as hazardous chemical waste.[3] Do not dispose of it in the regular trash or down the drain.[3]
2. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid organic waste.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, the container can be disposed of according to institutional guidelines for chemical containers.[4]
3. Waste Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed waste disposal contractor.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
